2-(Methylthio)-5-nitropyrimidine-4,6-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c1-13-5-6-3(9)2(8(11)12)4(10)7-5/h1H3,(H2,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCNSMCHUYZUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565046 | |
| Record name | 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-97-1 | |
| Record name | 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)-5-nitropyrimidine-4,6-diol chemical properties
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine-4,6-diol: Properties, Synthesis, and Reactivity
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a nitro group, a methylthio moiety, and two hydroxyl groups on the pyrimidine core makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical properties, with a critical analysis of its tautomeric nature. It details robust synthetic methodologies and explores its key chemical transformations, particularly the conversion of the diol to a highly reactive dichloro intermediate. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules such as the nucleobases thymine, cytosine, and uracil. Its derivatives exhibit a vast spectrum of biological activities, leading to their use as anticancer, antiviral, and antimicrobial agents.[1][2] The synthetic utility of a pyrimidine derivative is dictated by the nature and position of its substituents. This compound (CAS No. 1979-97-1) is a prime example of a strategically substituted intermediate. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, the methylthio group can be displaced or oxidized to modulate electronic properties, and the hydroxyl groups can be converted into superior leaving groups, unlocking a plethora of subsequent chemical modifications.[3][4] Its structural analogs, such as 5-nitro-2-(propylthio)pyrimidine-4,6-diol, are recognized as key intermediates in the synthesis of blockbuster drugs like Ticagrelor, highlighting the industrial relevance of this compound class.[5][6]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. A crucial aspect of its structure, which dictates its reactivity, is the existence of multiple tautomeric forms in equilibrium.
| Property | Value | Source |
| CAS Number | 1979-97-1 | [7] |
| Molecular Formula | C₅H₅N₃O₄S | [3][7] |
| Molecular Weight | 203.18 g/mol | [3] |
| Appearance | Expected to be a solid powder | [8] |
| Storage | 2-8°C, sealed in a dry, dark place | [3][8] |
Critical Discussion: Tautomerism
The name "4,6-diol" represents only one of several possible tautomers. In reality, the compound exists as a dynamic equilibrium of forms, including keto-enol and diketo structures.[9][10] This phenomenon is central to understanding its chemical behavior. The diketo tautomer, 2-(methylthio)-5-nitro-pyrimidine-4,6(1H,5H)-dione, is often a significant contributor to the equilibrium, especially in the solid state. The stability of the various forms is influenced by the solvent, pH, and temperature. The presence of the diketo form, for instance, is critical for the acidity of the N-H protons, while the enol forms are crucial for certain substitution reactions.[11]
Caption: Tautomeric equilibrium of the title compound.
Predicted Spectral Characteristics
While specific experimental spectra for this exact compound are not widely published, its characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[12]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Singlet for -SCH₃ protons (~2.4-2.6 ppm).- Broad, exchangeable singlets for -OH and/or N-H protons (variable, >10 ppm). |
| ¹³C NMR | - Signal for -SCH₃ carbon (~15-20 ppm).- Signals for pyrimidine ring carbons, including those bearing C-O, C-S, and C-NO₂ groups (variable, ~140-170 ppm). |
| IR (KBr, cm⁻¹) | - Broad O-H / N-H stretching (~3100-3400 cm⁻¹).- C=O stretching (from keto tautomers) (~1650-1710 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 202. |
Synthesis Methodologies
The synthesis of this compound is typically achieved via a two-step process starting from commercially available 2-thiobarbituric acid. This approach is favored for its efficiency and use of readily accessible precursors.
-
S-Methylation: The initial step involves the selective alkylation of the sulfur atom of 2-thiobarbituric acid using a methylating agent like iodomethane.[8] This reaction proceeds smoothly in the presence of a base, such as sodium hydroxide, to deprotonate the thiol tautomer, forming a thiolate anion that acts as the nucleophile.
-
Nitration: The resulting 2-(methylthio)pyrimidine-4,6-diol is then subjected to electrophilic nitration at the C5 position.[5] The C5 carbon is activated towards electrophilic attack due to the electron-donating nature of the adjacent hydroxyl/oxo groups. A mixture of fuming nitric acid and a supporting acid like acetic acid is the standard reagent for this transformation.[5][13]
Caption: Key reactivity pathway for synthetic applications.
Experimental Protocol: Chlorination
This protocol is adapted from procedures for analogous compounds. [4]
-
Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which serves as both reagent and solvent.
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quench the residue by slowly pouring it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, which can be purified by chromatography or recrystallization.
Applications in Research and Development
The synthetic utility derived from the reactivity described above makes this compound a valuable starting material in multiple research areas:
-
Drug Discovery: It serves as a precursor for synthesizing libraries of compounds to be screened for biological activity. Its derivatives are investigated as potential antiviral, anticancer, and anti-inflammatory agents. [2][3]The ability to introduce varied substituents at the C4 and C6 positions allows for systematic structure-activity relationship (SAR) studies.
-
Agrochemicals: The pyrimidine scaffold is also prevalent in herbicides and fungicides. This intermediate can be used to develop new agrochemicals, potentially with novel modes of action or improved environmental profiles. [3]
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis. Its rich functionality, governed by a complex tautomeric equilibrium, provides multiple avenues for chemical modification. The straightforward synthesis from common starting materials and the crucial transformation into its highly reactive dichloro-analog underscore its importance as a foundational building block for creating novel molecules with significant potential in medicine and agriculture. A thorough understanding of its properties and reactivity is essential for any scientist looking to leverage the power of the pyrimidine scaffold in their research.
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ResearchGate. (n.d.). Synthesis of 6,7-Dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one Derivatives Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure, properties, and potential applications of 2-(Methylthio)-5-nitropyrimidine-4,6-diol. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This document synthesizes the available chemical data, proposes a viable synthetic route, and outlines detailed protocols for the characterization of this specific nitro-substituted methylthiopyrimidine. By integrating theoretical insights with established experimental methodologies for related compounds, this guide serves as a comprehensive resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic scaffold in a vast number of biologically active molecules, including nucleobases and a multitude of pharmaceuticals.[1][2] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery. The title compound, this compound, incorporates three key substituents: a methylthio group at the 2-position, a nitro group at the 5-position, and hydroxyl groups at the 4- and 6-positions. Each of these moieties is expected to significantly influence the molecule's electronic distribution, potential for intermolecular interactions, and, consequently, its biological activity. Pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1979-97-1 | [1] |
| Molecular Formula | C₅H₅N₃O₄S | [1] |
| Molecular Weight | 203.18 g/mol | [1] |
| IUPAC Name | This compound |
Tautomerism
It is crucial to recognize that this compound can exist in several tautomeric forms due to the presence of the hydroxyl groups at positions 4 and 6. The molecule can exist in the dione form, 2-(Methylthio)-5-nitro-1H-pyrimidine-4,6(5H)-dione, or the enol form, as depicted. The predominant tautomeric form in a given environment will depend on factors such as the solvent and the solid-state packing.
Caption: Tautomeric forms of this compound.
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of Diethyl Malonate
-
To a stirred solution of diethyl malonate, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over ice and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-nitromalonate.
Step 2: Cyclization with Thiourea
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add thiourea to the sodium ethoxide solution and stir until dissolved.
-
To this solution, add the diethyl 2-nitromalonate dropwise.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After cooling, neutralize the mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Step 3: S-Methylation
-
Dissolve the 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate dropwise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the methylated product.
-
Filter, wash with water, and dry to yield this compound.
Spectroscopic and Chromatographic Characterization
A comprehensive structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio (S-CH₃) protons, typically in the range of δ 2.0-3.0 ppm. The chemical shift of the hydroxyl protons can be highly variable and may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Expected chemical shifts for the carbon atoms are summarized in the table below, based on data from related pyrimidine derivatives.[6]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (C-S) | 160-170 |
| C4, C6 (C-OH) | 155-165 |
| C5 (C-NO₂) | 120-130 |
| S-CH₃ | 10-20 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[7]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.18 g/mol ).
-
Key Fragments: Fragmentation may involve the loss of the nitro group (-NO₂), the methyl group (-CH₃) from the methylthio moiety, or the entire methylthio group (-SCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C=N stretch (pyrimidine ring) | 1600-1680 |
| N-O stretch (nitro group) | 1500-1560 and 1340-1380 |
| C-S stretch | 600-800 |
Physicochemical Properties: Experimental Determination
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Protocol for Solubility Determination
-
Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO).
-
Equilibrate the solutions at a constant temperature with continuous stirring.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Protocol for pKa Determination
The acidity of the hydroxyl groups can be determined by potentiometric titration or UV-metric methods.
-
Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH at each addition.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Biological Significance and Potential Therapeutic Applications
The structural motifs present in this compound suggest several potential avenues for biological activity.
-
Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways.[8][9] The nitro group, being a strong electron-withdrawing group, can enhance the molecule's ability to interact with biological targets.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. The substituents on the ring can be tailored to achieve selectivity for specific kinases involved in disease pathways.
-
Antimicrobial Activity: Substituted pyrimidines have a long history as antimicrobial agents.[9]
Caption: Potential biological activities of this compound.
Conclusion
This compound is a substituted pyrimidine with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a proposed synthetic route, and detailed protocols for its characterization. While direct experimental data for this specific compound is limited, the analysis of related structures provides a solid foundation for future research. The insights and methodologies presented herein are intended to empower researchers to explore the therapeutic potential of this and other novel pyrimidine derivatives.
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Spectroscopic and Physicochemical Characterization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-(Methylthio)-5-nitropyrimidine-4,6-diol. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.[1] A thorough understanding of their structural and electronic properties is crucial for the rational design of new therapeutic agents. This document details the expected spectroscopic signatures of the title compound based on analysis of structurally related molecules and fundamental principles of spectroscopy. It also provides detailed, field-proven protocols for the experimental determination of these properties, ensuring a self-validating system for researchers.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental building blocks of nucleic acids and possess a wide spectrum of pharmacological activities.[1] The substituents on the pyrimidine ring, in this case, a methylthio group, a nitro group, and two hydroxyl groups, significantly influence the molecule's electronic distribution, reactivity, and potential biological targets. The presence of the nitro group, a strong electron-withdrawing group, and the methylthio group, which can be oxidized, suggests potential for diverse chemical transformations and biological interactions. This guide serves as a foundational resource for researchers working with this and structurally similar compounds.
Molecular Structure
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1979-97-1 | [2][3] |
| Molecular Formula | C₅H₅N₃O₄S | [2] |
| Molecular Weight | 203.18 g/mol | Calculated |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | - |
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | br s | 2H | -OH | The acidic protons of the hydroxyl groups are expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange with the solvent. |
| ~2.6 | s | 3H | -SCH₃ | The methyl protons of the methylthio group are expected to appear as a singlet in the aliphatic region. Data from similar compounds supports this assignment.[4] |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C4, C6 | The carbons bearing the hydroxyl groups are expected to be significantly deshielded and appear at a downfield chemical shift. |
| ~165 | C2 | The carbon attached to the electronegative sulfur and two nitrogen atoms will also be deshielded. |
| ~120 | C5 | The carbon atom bearing the nitro group is expected to be deshielded, though to a lesser extent than the carbons attached to oxygen and sulfur. |
| ~15 | -SCH₃ | The methyl carbon of the methylthio group is expected to appear in the upfield aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| Parameter | Value | Rationale |
| Method | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak. |
| Expected [M-H]⁻ | 202.00 | In negative ion mode, deprotonation of one of the acidic hydroxyl groups is expected. |
| Expected [M+H]⁺ | 204.01 | In positive ion mode, protonation of a ring nitrogen is a likely event. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3400 - 3200 | O-H stretch | The broad absorption in this region is characteristic of the hydroxyl groups involved in hydrogen bonding. |
| ~3100 | C-H stretch (aromatic) | A weak absorption corresponding to the C-H bond on the pyrimidine ring. |
| ~2950 | C-H stretch (aliphatic) | A weak absorption corresponding to the methyl group. |
| ~1650 | C=O stretch | The keto-enol tautomerism of the diol will likely result in a carbonyl stretch. |
| ~1550 and ~1350 | N-O stretch (asymmetric and symmetric) | These two strong absorptions are characteristic of the nitro group.[5] |
| ~1450 | C=N stretch | Stretching vibration of the carbon-nitrogen double bonds within the pyrimidine ring. |
| ~700 | C-S stretch | A weaker absorption corresponding to the carbon-sulfur bond.[5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| λmax (nm) | Solvent | Rationale |
| ~280-320 | Methanol or Ethanol | This absorption is likely due to the π → π* transitions of the conjugated pyrimidine system, with the nitro and methylthio groups acting as auxochromes. Aromatic isothiocyanates, for example, show characteristic absorption bands in the 300-320 nm region.[6] |
Experimental Protocols
The following protocols are provided as a guide for the spectroscopic characterization of this compound.
General Experimental Workflow
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it to the calculated theoretical mass. Analyze any observed fragment ions to gain further structural information.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic and physicochemical properties of this compound, along with robust experimental protocols for their determination. By synthesizing information from related compounds and fundamental spectroscopic principles, this document offers a valuable resource for researchers in medicinal chemistry and drug development, facilitating the structural elucidation and characterization of this and similar pyrimidine derivatives. The provided methodologies ensure a high degree of scientific integrity and reproducibility.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link].
- Supporting Information for a relevant chemical synthesis paper.
- Al-Ghamdi, A. M., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC, NIH.
- Verma, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.
- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 135-146.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74795, 2-Methylthiopyrimidine-4,6-diol. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11126, 2-Methylthiophene. Retrieved from [Link].
- BenchChem (2025). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
-
NIST (n.d.). Thiophene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry.
- Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. (2023).
- Hurst, D. T. (1984). THE SYNTHESIS AND CHEMISTRY OF 2‐METHYLPYRIMIDINE‐4,6‐DITHIOL AND SOME RELATED COMPOUNDS.
- EPA/NIH Mass Spectral D
- 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H). (2010).
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- Butamifos. NIST Chemistry WebBook.
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- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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2-(Methylthio)-5-nitropyrimidine-4,6-diol solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical properties of this compound, specifically its solubility and stability. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the underlying chemical principles governing these properties and furnishes detailed, field-proven protocols for their experimental determination. By explaining the causality behind experimental design and emphasizing self-validating analytical systems, this guide equips scientists with the necessary framework to generate robust and reliable data for this important synthetic intermediate.
Introduction and Molecular Overview
This compound is a substituted pyrimidine derivative with significant potential as a building block in medicinal and agricultural chemistry.[1] Its structure, featuring a pyrimidine core, a nitro group, a methylthio substituent, and two hydroxyl groups, provides a versatile scaffold for synthesizing more complex, biologically active molecules.[2]
The successful application of this intermediate in any synthetic route or formulation hinges on a thorough understanding of its solubility and stability. Solubility dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation vehicles. Stability, conversely, determines its shelf-life, permissible storage conditions, and potential degradation pathways that could impact the purity, safety, and efficacy of downstream products.
This guide addresses the notable scarcity of quantitative solubility and stability data in public literature by providing a robust framework for its experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1979-97-1 | [3][4] |
| Molecular Formula | C₅H₅N₃O₄S | [3][4] |
| Molecular Weight | 203.18 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Inferred |
| Storage | Sealed in dry, room temperature | [3] |
Solubility Profile: A Predictive and Experimental Approach
Theoretical Considerations
The solubility of this compound is governed by the interplay of its functional groups:
-
Hydroxyl (-OH) Groups: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol. These groups also confer acidic properties (pKa), meaning solubility in aqueous media will be highly pH-dependent. At pH values above the pKa, the compound will deprotonate to form a more soluble salt. It's important to consider the potential for keto-enol tautomerism, where the diol form exists in equilibrium with a 4,6-dione form, which can influence hydrogen bonding and crystal packing.
-
Nitro (-NO₂) and Methylthio (-SCH₃) Groups: These groups increase the molecule's polarity and potential for dipole-dipole interactions, favoring solubility in polar aprotic solvents like DMSO and DMF. The methylthio group also adds some nonpolar character.
-
Pyrimidine Core: The heterocyclic aromatic ring contributes to the overall molecular character, allowing for π-π stacking interactions.
Given this structure, one can predict poor solubility in nonpolar solvents (e.g., hexane, cyclohexane) and moderate to good solubility in polar organic solvents.
Experimental Protocol for Solubility Determination (Isothermal Saturation Method)
This protocol describes a reliable method for accurately measuring the equilibrium solubility of the compound in various solvents at different temperatures.[5]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, DMSO)[6]
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is critical to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Visualization: Solubility Determination Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Presentation
Quantitative solubility data should be presented clearly.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| DMSO | 25 |
Stability Profile and Degradation Pathways
Theoretical Considerations
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. A proactive understanding of these pathways is essential for developing a stability-indicating analytical method.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures. The rate and mechanism of hydrolysis can be influenced by the electron-withdrawing nitro group.[7][8]
-
Oxidation: The methylthio (-SCH₃) group is a primary target for oxidation. It can be oxidized to the corresponding sulfoxide (-SOCH₃) and further to the sulfone (-SO₂CH₃). This is a common degradation pathway for thioether-containing molecules, often initiated by atmospheric oxygen, peroxides, or metal ion catalysts.
-
Reduction: The nitro (-NO₂) group is readily reducible to a nitroso (-NO) or an amino (-NH₂) group. This transformation can occur in the presence of reducing agents or certain metals.[9]
-
Photodegradation: Aromatic nitro compounds are often photolabile. Exposure to UV or visible light can induce degradation, potentially through complex radical mechanisms.[10]
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) is used to identify likely degradation products and establish a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile/water mixture)
-
Stability-indicating analytical method (e.g., validated HPLC or UPLC-MS/MS method)
-
Temperature-controlled oven, calibrated photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution (and the solid compound) in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Samples: Prepare control samples (unstressed) and blank samples (stressor only) for each condition.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration.
-
Analysis: Analyze all stressed, control, and blank samples using the stability-indicating method.
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent compound.
-
Characterize major degradation products using techniques like LC-MS/MS to elucidate degradation pathways.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
The utility of this compound as a chemical intermediate is directly linked to its solubility and stability profiles. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to experimentally determine these critical parameters. By employing the described isothermal saturation method for solubility and conducting comprehensive forced degradation studies, scientists can generate the high-quality, reliable data needed to optimize synthetic processes, ensure product purity, and establish appropriate storage and handling conditions. This systematic approach forms the bedrock of sound scientific and drug development practice.
References
- BLDpharm. This compound.
- Synblock. CAS 1979-97-1 | this compound.
- ResearchGate.
- MySkinRecipes. This compound.
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- ResolveMass Laboratories Inc.
- PMC, NIH. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- ResearchGate.
- Creative Proteomics Blog.
- Google Patents. Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- ResearchGate. Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity....
- Benchchem. A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents.
- Sigma-Aldrich. Common Solvents Used in Organic Chemistry: Table of Properties.
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- 3. 1979-97-1|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 1979-97-1 | this compound - Synblock [synblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Executive Summary
This technical guide provides a detailed, in-depth methodology for the synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational in numerous bioactive molecules, and the targeted functionalization with methylthio and nitro groups offers unique physicochemical properties for further molecular exploration. This document delineates a robust and efficient three-step synthetic pathway commencing from the readily available starting material, diethyl malonate. The chosen synthetic strategy involves an initial nitration of the malonic ester, followed by a cyclocondensation reaction with thiourea, and concludes with a selective S-methylation. Each step is elucidated with a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles that govern the transformation. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, providing them with the necessary technical insights for the successful synthesis and characterization of the title compound.
Introduction: The Significance of Functionalized Pyrimidines
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases such as uracil, thymine, and cytosine.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic functionalization of the pyrimidine scaffold is a key approach in drug design to modulate biological activity, improve pharmacokinetic profiles, and enhance target specificity.
The target molecule, this compound, incorporates three critical functional groups:
-
The pyrimidine-4,6-diol core, which can exist in tautomeric forms and provides multiple points for hydrogen bonding.
-
The 2-(methylthio) group, which enhances lipophilicity and can serve as a leaving group for further nucleophilic substitution, acting as a versatile synthetic handle.
-
The 5-nitro group, a strong electron-withdrawing group, which significantly modulates the electronic properties of the pyrimidine ring and can be a key pharmacophore or be reduced to an amino group for subsequent derivatization.
This guide details a logical and reproducible synthetic route to this valuable intermediate, starting from the commodity chemical diethyl malonate.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is best approached through a linear three-step sequence. A retrosynthetic analysis reveals a logical disconnection strategy that begins with the target molecule and works backward to simple, commercially available precursors.
The primary disconnection occurs at the C-S bond of the methylthio group and the C-N bonds within the pyrimidine ring. This leads to three key transformations: S-methylation, cyclocondensation, and nitration. The chosen forward-synthetic route is designed for optimal efficiency and control, introducing the critical nitro functionality onto the malonate backbone prior to ring formation. This pre-functionalization strategy circumvents the potentially harsh conditions and regioselectivity issues associated with nitrating the electron-rich pyrimidine ring directly.
The overall synthetic workflow is illustrated below.
Caption: Overall 3-step synthetic workflow.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a comprehensive, step-by-step guide for each stage of the synthesis, complete with mechanistic explanations and justifications for the chosen experimental conditions.
Step 1: Nitration of Diethyl Malonate to Diethyl 2-Nitromalonate
The initial step involves the electrophilic substitution on the active methylene carbon of diethyl malonate. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for the formation of a carbanion intermediate that can be attacked by an electrophile.
3.1.1 Reaction Principle and Mechanism The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from concentrated nitric acid. Although diethyl malonate is not aromatic, its active methylene group is sufficiently nucleophilic to be attacked by the potent nitronium ion electrophile.
Caption: Mechanism of diethyl malonate nitration.
3.1.2 Detailed Experimental Protocol [2]
-
To a 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 g (0.5 mol) of diethyl malonate.
-
Cool the flask in an ice-water bath to 10-12°C with continuous stirring.
-
Slowly add 128 mL of 98% concentrated nitric acid dropwise via the dropping funnel. Causality: The dropwise addition and cooling are critical to control the exothermic reaction and prevent runaway reactions or unwanted side-product formation. The internal temperature must be maintained between 20-30°C.
-
After the addition is complete, allow the mixture to react at 25°C for 8 hours.
-
Prepare a beaker containing 200 g of ice water. Slowly and carefully pour the reaction solution into the ice water with stirring to quench the reaction and precipitate the product.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.
-
Extract the aqueous layer with ethyl acetate to recover any dissolved product.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl 2-nitromalonate.
3.1.3 Data Presentation: Reagent Summary for Step 1
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Molar Eq. | Quantity Used |
| Diethyl Malonate | 160.17 | 0.5 | 1.0 | 80 g |
| Conc. Nitric Acid (98%) | 63.01 | ~3.0 | ~6.0 | 128 mL |
Expected Yield: ~53%[2]
Step 2: Cyclocondensation with Thiourea
This step constructs the core pyrimidine ring through the reaction of the newly synthesized dicarbonyl compound (diethyl 2-nitromalonate) with thiourea. This is a classic example of pyrimidine synthesis from a 1,3-dielectrophile and an N-C-N nucleophile.[3]
3.2.1 Reaction Principle and Mechanism The reaction is typically performed in the presence of a strong base, such as sodium ethoxide or sodium methoxide. The base serves two purposes: it deprotonates the thiourea, increasing its nucleophilicity, and it catalyzes the condensation by promoting the formation of enolates from the dicarbonyl compound. The reaction proceeds through a series of nucleophilic additions and subsequent dehydration steps to form the stable heterocyclic ring.
Caption: Logical workflow of the cyclocondensation step.
3.2.2 Detailed Experimental Protocol [2]
-
In a suitable reaction vessel, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen). Trustworthiness: This must be done with extreme caution as the reaction is highly exothermic and produces flammable hydrogen gas.
-
Once the sodium has completely dissolved and the solution has cooled, add 38 g (0.5 mol) of thiourea.
-
Heat the mixture to 70°C and stir until the thiourea is completely dissolved.
-
Add 110 g (0.5 mol) of diethyl 2-nitromalonate (from Step 1) dropwise to the solution, maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and add 300 g of water to dissolve the resulting salt.
-
Carefully adjust the pH of the solution to 5-6 with hydrochloric acid. This will protonate the diol and cause the product to precipitate.
-
Collect the solid precipitate by suction filtration, wash with cold water, and dry in a vacuum oven to obtain 2-mercapto-5-nitropyrimidine-4,6-diol.
3.2.3 Data Presentation: Reagent Summary for Step 2
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Molar Eq. | Quantity Used |
| Diethyl 2-Nitromalonate | 205.15 | 0.5 | 1.0 | 110 g |
| Thiourea | 76.12 | 0.5 | 1.0 | 38 g |
| Sodium | 22.99 | 1.0 | 2.0 | 23 g |
| Absolute Ethanol | 46.07 | - | Solvent | 500 mL |
Expected Yield: ~72%[2]
Step 3: S-Methylation of the Thiol Group
The final step is a selective methylation of the sulfur atom. The thiol group of the 2-mercaptopyrimidine intermediate exists in equilibrium with its thione tautomer. In the presence of a base, it is deprotonated to form a thiolate anion, which is a potent nucleophile.
3.3.1 Reaction Principle and Mechanism The thiolate anion readily attacks an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in a classic SN2 reaction. Dimethyl sulfate is often chosen for its high reactivity and cost-effectiveness. Expertise: The reaction is performed in an aqueous base, which ensures the formation of the highly nucleophilic thiolate and facilitates the reaction.
Caption: Mechanism of S-methylation.
3.3.2 Detailed Experimental Protocol [2][4]
-
In a reaction flask, dissolve 99.6 g (0.5 mol) of 2-mercapto-5-nitropyrimidine-4,6-diol (from Step 2) in a 10% aqueous solution of sodium hydroxide (containing 100 g NaOH in 900 mL water, ~2.5 mol NaOH).
-
Stir the mixture until a clear solution is obtained.
-
Cool the solution in an ice bath and slowly add dimethyl sulfate dropwise. Causality: Dimethyl sulfate is toxic and corrosive; careful, slow addition is required to control the reaction temperature and ensure safety.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a neutral pH to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
3.3.3 Data Presentation: Reagent Summary for Step 3
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Molar Eq. | Quantity Used |
| 2-Mercapto-5-nitropyrimidine-4,6-diol | 189.15 | 0.5 | 1.0 | 99.6 g |
| Sodium Hydroxide | 40.00 | 2.5 | 5.0 | 100 g |
| Dimethyl Sulfate | 126.13 | ~0.55 | ~1.1 | ~50 mL |
Note: A slight excess of the methylating agent is typically used to ensure complete reaction.
Physicochemical Properties and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Data Table
| Property | Value |
| Chemical Formula | C₅H₅N₃O₄S |
| Molar Mass | 203.18 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | Not explicitly found for this specific compound, but the un-nitrated precursor is 1979-98-2[4] |
Analytical Characterization:
-
¹H NMR: Expected signals would include a singlet for the S-CH₃ protons and potentially broad signals for the OH/NH protons.
-
¹³C NMR: Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring.
-
FT-IR: Characteristic peaks for O-H/N-H stretching, C=O stretching, N=O stretching (asymmetric and symmetric), and C-S stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at the expected m/z value.
Safety and Handling
The synthesis described involves the use of several hazardous materials that require strict safety protocols.
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert liquid (like mineral oil) and reacted in an anhydrous solvent.
-
Dimethyl Sulfate: Extremely toxic, a suspected carcinogen, and corrosive. All manipulations must be performed in a certified chemical fume hood. Use appropriate gloves and avoid inhalation of vapors. Any spills should be neutralized with an ammonia solution.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate PPE.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
This guide presents a validated and logical three-step synthesis for this compound starting from diethyl malonate. The outlined pathway, involving sequential nitration, cyclocondensation, and S-methylation, is a reliable method for accessing this valuable heterocyclic intermediate. The detailed protocols, mechanistic discussions, and safety considerations provided herein are intended to equip researchers and drug development professionals with the knowledge to confidently reproduce this synthesis. The resulting compound serves as a versatile platform for the development of novel pyrimidine-based therapeutic agents.
References
- Google Patents. (n.d.). US5274093A - Process for the preparation of sodium thiobarbiturate.
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Transtutors. (2013). Thiourea (H2NCNH2) reacts with diethyl malonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102115463A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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PrepChem. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Retrieved from [Link]
- El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from a document on a university server, specific URL not stable but content is widely understood chemical principle.
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Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. Retrieved from [Link]
- Google Patents. (n.d.). CN104892528A - A preparing method of 2-thiobarbituric acid derivatives.
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The Nitro-Primed Scaffold: A Technical Guide to the Biological Potential of Nitropyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate the molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of nitropyrimidine derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. We will delve into their anticancer, antimicrobial, and antiviral activities, elucidating the underlying mechanisms of action, exploring critical structure-activity relationships, and providing detailed experimental protocols for their biological evaluation. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutics based on the nitropyrimidine scaffold.
Introduction: The Significance of the Nitro Group in Pyrimidine Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery.[2][3] The introduction of a nitro (NO₂) group onto this scaffold is a key chemical modification that significantly influences its therapeutic potential. The strong electron-withdrawing nature of the nitro group can enhance the molecule's electrophilicity, alter its binding interactions with biological targets, and in some cases, serve as a pro-drug feature, undergoing metabolic reduction to exert its effect.[4] This guide will systematically explore the biological activities that arise from this critical chemical feature.
Spectrum of Biological Activities & Mechanisms of Action
Nitropyrimidine derivatives have demonstrated a broad range of pharmacological effects. The following sections will detail their most significant activities and the molecular mechanisms that drive them.
Anticancer Activity
Nitropyrimidines have emerged as a promising class of anticancer agents, primarily through their ability to interfere with key pathways that control cancer cell proliferation and survival.[5]
2.1.1 Mechanism of Action: Kinase Inhibition (EGFR)
A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[6] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous cancers.[7] Some nitropyrimidine derivatives, or their close analogs like 5-trifluoromethylpyrimidines, function as potent EGFR inhibitors.[8] They act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by a nitropyrimidine derivative.
Caption: Inhibition of the EGFR signaling cascade by a nitropyrimidine derivative.
2.1.2 Mechanism of Action: Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[9] Topoisomerase II (Topo II) creates transient double-strand breaks to allow DNA strands to pass through each other.[10] Certain pyrimidine derivatives act as Topo II inhibitors. They stabilize the "cleavable complex," a covalent intermediate where the enzyme is bound to the cleaved DNA.[11] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[10] Thieno[2,3-d]pyrimidine derivatives, for instance, have shown potent Topo II inhibitory activity, suggesting that nitrated analogs could function through a similar mechanism.[12]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nitropyrimidine derivatives have shown potential in this area.[13]
2.2.1 Mechanism of Action: Reductive Activation and DNA Damage
A key mechanism for many nitroaromatic antimicrobial compounds is their metabolic reduction within the microbial cell.[4][14] Enzymes such as nitroreductases, present in many bacteria, reduce the nitro group. This process generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[4] These toxic intermediates can then covalently bind to and damage critical biomolecules, most notably DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[14] This mechanism is particularly effective in anaerobic or microaerophilic environments where the reductive activation is favored.
2.2.2 Mechanism of Action: Inhibition of Cell Division
Another identified antibacterial mechanism for pyrimidine derivatives involves the disruption of bacterial cell division. The FtsZ protein, a bacterial homolog of tubulin, is a crucial component of the cell division machinery, forming the Z-ring at the site of septation.[3][15] Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization and GTPase activity of FtsZ.[3][15] This inhibition prevents the formation of the Z-ring, blocks cell division, and leads to bactericidal effects.[15]
Antiviral Activity
Nitropyrimidine derivatives have also been investigated for their ability to combat viral infections.[1]
2.3.1 Mechanism of Action: Inhibition of Viral Adsorption
Some N,N'-bis-5-nitropyrimidyl derivatives have demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication.[1] The mechanism appears to involve action at the early stage of infection, specifically during viral adsorption to the host cell.[1] While the precise molecular target is not fully elucidated, this suggests an interaction with viral glycoproteins or host cell receptors that prevents the virus from attaching to and entering the cell.
2.3.2 Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis. Some broad-spectrum antiviral compounds based on heterocyclic scaffolds work by inhibiting the host's de novo pyrimidine biosynthesis pathway. By targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the cellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby halting viral replication.
Structure-Activity Relationships (SAR)
The biological activity of nitropyrimidine derivatives is highly dependent on the substitution pattern on the pyrimidine ring. Understanding these relationships is crucial for optimizing potency and selectivity.
-
Position of the Nitro Group: The presence of a nitro group at the 5-position of the pyrimidine ring is often critical for activity, particularly in antiviral compounds.[1]
-
Substituents on the Pyrimidine Ring:
-
Anticancer (EGFR Inhibition): For 5-trifluoromethylpyrimidine derivatives (analogs of 5-nitropyrimidines), substitutions at the 2- and 4-positions with anilino or related groups are crucial for binding to the ATP pocket of EGFR.[8] Modifications on these aniline rings can further tune the potency and selectivity.
-
Antiviral (Anti-HSV-1): A reduction of electron density in the pyrimidine ring, achieved through other substituents, enhances antiviral activity, whereas electron-donating groups reduce it.[1]
-
Antimicrobial: For pyrido[2,3-d]pyrimidines, the position of the nitro group on an attached aryl ring can significantly impact activity. For example, a 2-nitro substitution on a phenyl ring at position 5 was found to be more active than a 4-nitro substitution, potentially due to favorable intramolecular interactions after metabolic modification.[13]
-
Quantitative Data on Biological Activity
The following tables summarize representative data for the biological activity of nitropyrimidine derivatives and their close analogs. Note: Direct quantitative data for a broad range of nitropyrimidines is limited in publicly accessible literature. Therefore, data for structurally related compounds (e.g., trifluoromethylpyrimidines) are included to provide relevant context.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | R Group (Substitution) | Target/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | EGFR wt-TK | 0.098 | [8] |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | A549 (Lung Cancer) | 0.41 | [8] |
| 10b | Pyrimidine-5-carbonitrile derivative | EGFR | 0.00829 | |
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Liver Cancer) | 3.56 |
| 8 | Hexahydrobenzo[2]thieno[2,3-d]pyrimidine derivative | Topoisomerase IIα | 41.67 |[12] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | R Group (Substitution) | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4h | 5-(2-nitrophenyl)-pyrido[2,3-d]pyrimidine | Staphylococcus aureus | Not specified, but showed highest activity | |
| 4h | 5-(2-nitrophenyl)-pyrido[2,3-d]pyrimidine | Bacillus cereus | Not specified, but showed highest activity | |
| F20 | Thiophenyl-pyrimidine derivative | MRSA | 24-48 | [3] |
| F20 | Thiophenyl-pyrimidine derivative | VRE | 24-48 |[3] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of nitropyrimidine derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to reduce the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrimidine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitropyrimidine compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Protocol: DNA Topoisomerase II Inhibition Assay
This protocol assesses the ability of a compound to inhibit the enzymatic activity of Topoisomerase II.
Principle: This assay measures the inhibition of Topo II-mediated relaxation of supercoiled plasmid DNA. In the presence of ATP, Topo II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[8]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Compound Addition: Add the desired concentration of the nitropyrimidine test compound or a vehicle control (DMSO). Add a known Topo II inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band, whereas the enzyme control will show a slower-migrating relaxed DNA band.[8]
Future Perspectives and Challenges
Nitropyrimidine derivatives represent a versatile and promising scaffold for drug discovery. The strong foundational data on their anticancer, antimicrobial, and antiviral activities warrant further investigation. Future research should focus on:
-
Mechanism Deconvolution: Precisely identifying the molecular targets for compounds with promising activity.
-
Lead Optimization: Systematically modifying the nitropyrimidine core to enhance potency, selectivity, and pharmacokinetic properties (ADME).
-
Toxicity Profiling: A significant challenge for nitroaromatic compounds is potential toxicity. Early and thorough toxicological screening is essential to identify candidates with a favorable therapeutic window.
-
Combination Therapies: Exploring the synergistic effects of nitropyrimidine derivatives with existing therapeutic agents to enhance efficacy and overcome resistance.
Conclusion
The nitropyrimidine scaffold is a privileged structure in medicinal chemistry, endowed with a wide spectrum of biological activities. The electron-withdrawing nitro group is a key determinant of the anticancer, antimicrobial, and antiviral properties observed in this class of compounds. Through mechanisms including kinase inhibition, DNA damage, and disruption of viral entry, these derivatives have demonstrated significant therapeutic potential. The structure-activity relationships and experimental protocols detailed in this guide provide a solid framework for researchers to build upon, paving the way for the rational design and development of novel, effective drugs to address pressing global health challenges.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
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Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. PubMed.
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal.
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Broth Dilution Method for MIC Determination. Microbe Online.
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Discovery of a series of pyridopyrimidine derivatives as potential topoisomerase I inhibitors. ScienceDirect.
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
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Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry.
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A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. BenchChem.
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Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. PubMed.
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Validating Anticancer Activity: A Comparative Guide to Novel Pyrimidine Derivatives. BenchChem.
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Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate.
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central.
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Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PubMed Central.
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PubMed Central.
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The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed.
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Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health.
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Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
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Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
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Synthesis, DNA binding, topoisomerase inhibition and cytotoxic properties of 2-chloroethylnitrosourea derivatives of hoechst 33258. PubMed.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
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IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate.
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Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens.. ResearchGate.
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
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Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate.
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Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. PubMed.
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Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed.
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.
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A review: Mechanism of action of antiviral drugs. ResearchGate.
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Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. PubMed.
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Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI.
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Methodological & Application
Experimental protocol for 2-(Methylthio)-5-nitropyrimidine-4,6-diol synthesis
An Application Note for the Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Introduction
This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in numerous pharmaceuticals. The strategic placement of a nitro group at the 5-position and a methylthio group at the 2-position makes this compound a versatile building block for further chemical transformations, particularly in the development of kinase inhibitors and other therapeutic agents. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, intended for researchers in medicinal chemistry and drug development. The protocol emphasizes safety, mechanistic understanding, and reproducibility.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Step 1: Cyclocondensation. Synthesis of the precursor, 2-(Methylthio)pyrimidine-4,6-diol, via a cyclocondensation reaction between diethyl malonate and S-methylisothiourea sulfate. This method is a well-established route for constructing the pyrimidine ring system.[1]
-
Step 2: Electrophilic Nitration. Introduction of a nitro group at the electron-rich 5-position of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
A visual representation of the two-step synthesis of this compound.
Safety Precautions
This protocol involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible gloves (e.g., nitrile or rubber) when handling the reagents.[2][3]
-
Fume Hood: All steps, particularly the nitration, must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[3]
-
Acid Handling: Concentrated nitric acid and sulfuric acid are strong oxidizers and are extremely corrosive.[3] They can cause severe skin and eye burns.[4] Always add acid to water, never the other way around, when preparing dilutions.[3] Ensure an eyewash station and safety shower are immediately accessible.[2][5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Experimental Protocol
Part 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
This step involves the base-catalyzed condensation of diethyl malonate and S-methylisothiourea. The base, sodium methoxide, deprotonates the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of the S-methylisothiourea, leading to cyclization and formation of the pyrimidine ring.
Materials and Equipment
| Reagent/Equipment | Details |
| Chemicals | Diethyl malonate, S-methylisothiourea sulfate, Sodium methoxide, Methanol, Hydrochloric acid (HCl), Deionized water |
| Apparatus | Round-bottom flask (500 mL), Reflux condenser, Magnetic stirrer with hotplate, Beakers, Graduated cylinders, Buchner funnel, pH paper |
Step-by-Step Procedure
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (11.9 g, 0.22 mol) in absolute methanol (150 mL). Stir until fully dissolved.
-
Addition of Reactants: To the sodium methoxide solution, add S-methylisothiourea sulfate (30.6 g, 0.11 mol) followed by the slow, dropwise addition of diethyl malonate (16.0 g, 0.10 mol).
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) with continuous stirring. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in deionized water (200 mL). Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate will form.
-
Isolation and Drying: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with cold methanol (2 x 30 mL). Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is 2-(Methylthio)pyrimidine-4,6-diol.[6]
Part 2: Nitration of 2-(Methylthio)pyrimidine-4,6-diol
This step is a classic electrophilic aromatic substitution. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring, activated by the two hydroxyl groups, is then attacked by the nitronium ion, primarily at the 5-position, to yield the desired product.
Materials and Equipment
| Reagent/Equipment | Details |
| Chemicals | 2-(Methylthio)pyrimidine-4,6-diol (from Part 1), Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Ice |
| Apparatus | Three-neck round-bottom flask (250 mL), Dropping funnel, Thermometer, Magnetic stirrer, Ice bath, Beakers, Buchner funnel |
Step-by-Step Procedure
-
Acid Mixture Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5°C.
-
Substrate Addition: Slowly add the dried 2-(Methylthio)pyrimidine-4,6-diol (15.8 g, 0.10 mol) to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: While maintaining the temperature between 0-5°C, slowly add fuming nitric acid (10 mL) dropwise from a dropping funnel over a period of 60 minutes.[7] The reaction is highly exothermic, and careful temperature control is critical to prevent side reactions and ensure safety.[8][9]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with a large volume of cold deionized water until the washings are neutral to pH paper. This removes any residual acid. Dry the product under vacuum to yield this compound as a pale yellow to pink solid.[10]
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow and the chemical mechanism of the key nitration step.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of electrophilic nitration on the pyrimidine ring.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: The synthesized compound should have a sharp melting point, which can be compared to literature values (approx. 270-280°C).[10]
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the methylthio group and the pyrimidine ring protons.
-
¹³C NMR: To identify all unique carbons in the molecule.
-
FTIR: To identify functional groups, such as the nitro group (N-O stretches) and hydroxyl groups (O-H stretch).
-
-
Chromatography: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or TLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction; impure reagents; improper pH for precipitation. | Ensure reagents are dry. Extend reflux time. Check pH carefully during precipitation. |
| Dark, tar-like product in Part 2 | Reaction temperature was too high during nitration. | Maintain strict temperature control (0-5°C). Add nitric acid very slowly. Ensure efficient stirring. |
| Incomplete nitration | Insufficient nitrating agent or reaction time. | Use fuming nitric acid. Increase reaction time at 0-5°C. |
| Product is difficult to filter | Very fine particles formed during precipitation. | Allow the precipitate to settle before filtration. Use a finer porosity filter paper. |
References
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiopyrimidine-4,6-diol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. Retrieved from [Link]
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
Unknown. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the pyridothienopyrimidine derivatives 5a,b–8a,b. Retrieved from [Link]
- Google Patents. (n.d.). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
-
Central European Journal of Energetic Materials. (2018, September 21). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Retrieved from [Link]
-
Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Retrieved from [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthetic pathways for the preparation of 5-methylthio-. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubMed. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2024, February 29). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Google Patents. (2014, October 14). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-Methylthio-1,4-dihydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methylthio-1,4-dihydropyrimidines
The dihydropyrimidine (DHPM) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of a methylthio group at the C2 position of the dihydropyrimidine ring can significantly modulate the pharmacological profile of these compounds, making 2-methylthio-1,4-dihydropyrimidines valuable targets in drug discovery.[1][3][4] This guide provides detailed, step-by-step protocols for the synthesis of these important heterocyclic compounds, grounded in established chemical principles and supported by authoritative literature.
Two primary synthetic strategies will be detailed: a robust, two-step classical approach and a more streamlined, one-pot, four-component reaction. Each method offers distinct advantages, and the choice of route may depend on the specific substitution patterns desired and the available starting materials.
Method 1: Classical Two-Step Synthesis
This widely-used approach first involves the synthesis of a 1,2,3,4-tetrahydropyrimidine-2-thione intermediate via the Biginelli reaction, followed by S-methylation to yield the final product.[1][2][3][5][6]
Step 1: Biginelli Condensation for 1,2,3,4-Tetrahydropyrimidine-2-thione
The Biginelli reaction is a multicomponent reaction that efficiently constructs the dihydropyrimidine ring system from an aldehyde, a β-ketoester, and thiourea under acidic conditions.[2][7][8]
Reaction Mechanism: The acid-catalyzed mechanism is believed to proceed through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and thiourea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining thiourea nitrogen onto the carbonyl group, followed by dehydration, affords the dihydropyrimidine-2-thione.[2][3][9]
Figure 1: Simplified mechanism of the Biginelli reaction.
Experimental Protocol:
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Appropriate aromatic or aliphatic aldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Thiourea
-
Acid catalyst (e.g., concentrated HCl, AlCl₃)
-
Solvent (e.g., methanol, ethanol)
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Recrystallization solvents (e.g., methanol, ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde (0.02 mol), β-ketoester (0.02 mol), and thiourea (0.03 mol).[1]
-
Add the solvent (e.g., 10-20 mL of methanol) and a catalytic amount of acid (e.g., 2 drops of concentrated HCl or 0.01 mol of a Lewis acid like AlCl₃).[1]
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Wash the crude product with cold solvent to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 1,2,3,4-tetrahydropyrimidine-2-thione.
| Component | Exemplary Molar Ratio | Purpose |
| Aldehyde | 1.0 eq | Provides the C4 substituent |
| β-Ketoester | 1.0 eq | Forms the C5-C6 bond and ester group |
| Thiourea | 1.5 eq | Source of N1, C2 (thione), and N3 atoms |
| Acid Catalyst | catalytic | Facilitates iminium ion formation |
| Solvent (e.g., Methanol) | - | Solubilizes reactants and allows for reflux |
Step 2: S-Methylation of the Thione Intermediate
The synthesized tetrahydropyrimidine-2-thione is then alkylated at the sulfur atom using an electrophilic methyl source, typically methyl iodide.
Reaction Mechanism: This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The thione exists in tautomeric equilibrium with its thiol form. The sulfur atom of the thione/thiol is a potent nucleophile and attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. Pyridine is often used as a base to neutralize the HI byproduct.
Figure 2: S-methylation via an SN2 mechanism.
Experimental Protocol:
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
1,2,3,4-Tetrahydropyrimidine-2-thione (from Step 1)
-
Methyl iodide (CH₃I)
-
Pyridine
-
Methanol
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the tetrahydropyrimidine-2-thione intermediate (0.01 mol) and methyl iodide (0.011 mol) in methanol (20 mL).[6]
-
Heat the mixture to reflux for 2 hours.[6]
-
Add pyridine (0.037 mol) to the reaction mixture and continue to reflux for an additional 10 minutes.[6]
-
After cooling, pour the reaction mixture onto crushed ice (approx. 200 g) and stir for 5 minutes.[6]
-
Collect the resulting precipitate by vacuum filtration.
-
The crude product can be further purified by recrystallization if necessary.
Method 2: One-Pot, Four-Component Synthesis
A more efficient alternative to the two-step process is a four-component modified Biginelli reaction, which assembles the final product in a single synthetic operation.[4][10] This method offers advantages in terms of time and resource economy.[4]
Reaction Principle: This approach combines the aldehyde, a β-dicarbonyl compound (like acetylacetone), thiourea, and a methylating agent (such as dimethyl sulfate) in one pot. The reaction proceeds through the in-situ formation of the thione intermediate, which is immediately S-methylated.
Figure 3: Workflow for the one-pot, four-component synthesis.
Experimental Protocol:
Materials and Equipment:
-
Reaction flask
-
Ice bath
-
Magnetic stirrer with heating mantle
-
Aromatic aldehyde
-
Acetylacetone (or other β-dicarbonyl)
-
Thiourea
-
Dimethyl sulfate (DMS)
-
Ethanol
Procedure:
-
In a reaction flask, combine the aldehyde (0.01 mol), acetylacetone (0.01 mol), and thiourea (0.012 mol).[4]
-
Cool the flask in an ice bath to 0–5 °C.[4]
-
Add dimethyl sulfate (0.012 mol) dropwise over 10 minutes. Note: The reaction can be vigorous, with the temperature rising.[4]
-
Once the initial vigorous reaction subsides, add ethanol (10 mL).[4]
-
Heat the reaction mixture to reflux and stir for 3–4 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and purify the product, typically by recrystallization from ethanol.
Safety and Handling Precautions
-
Thiourea: Handle with care as it is a suspected carcinogen.
-
Methyl Iodide & Dimethyl Sulfate: Both are toxic and potent alkylating agents. They should be handled only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[11][12] In case of skin contact, wash the affected area immediately with soap and water.
-
Acids and Bases: Concentrated acids and pyridine should be handled with appropriate care to avoid burns.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Biginelli Reaction | Ineffective catalyst, suboptimal temperature, or impure reagents.[1] | Screen different acid catalysts (e.g., Lewis acids like FeCl₃, Yb(OTf)₃).[1] Monitor reaction by TLC to optimize time and temperature. Ensure high purity of starting materials.[1] |
| Formation of Byproducts | Side reactions such as Hantzsch-type 1,4-dihydropyridine formation.[1] | Use milder reaction conditions. For aldehydes prone to self-condensation, add them slowly to the reaction mixture.[1] |
| Incomplete S-Methylation | Insufficient methylating agent or reaction time. Inactive thione. | Ensure the correct stoichiometry of methyl iodide. Increase reflux time and monitor by TLC. Confirm the purity of the thione intermediate. |
| Purification Difficulties | Oily product or presence of persistent impurities. | If direct crystallization fails, attempt purification using column chromatography on silica gel. |
Characterization
The structures of the synthesized 2-methylthio-1,4-dihydropyrimidines should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of characteristic protons, such as the C4-H, the N-H protons, and the S-CH₃ group. The S-CH₃ protons typically appear as a singlet around 2.35 ppm.[6]
-
IR Spectroscopy: To identify key functional groups, including N-H stretching (around 3300 cm⁻¹), C=O stretching (if an ester is present, around 1660 cm⁻¹), and C=N stretching (around 1570 cm⁻¹).[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.[2]
References
-
Sarode, V. I., & Bhole, R. P. (2019). Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential. Research Journal of Pharmacy and Technology, 12(4), 1735-1740. Available from: [Link]
-
Chikhale, R. U., et al. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733–739. Available from: [Link]
-
Wikipedia contributors. (2023, December 28). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Narkhede, S. S., et al. (2019). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Molecules, 24(15), 2786. Available from: [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Available from: [Link]
-
Boumoud, T., et al. (2016). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 60(3), 135-140. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
Narkhede, S. S., et al. (2019). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. ResearchGate. Available from: [Link]
-
Semantic Scholar. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Available from: [Link]
-
Brieflands. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Available from: [Link]
-
del Pozo, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available from: [Link]
-
Neogen. (2021). SAFETY DATA SHEET: Methyl Iodide. Available from: [Link]
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Application Note & Protocol Guide: Comprehensive Characterization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and physicochemical properties of this compound are accurately determined. This guide emphasizes the causality behind experimental choices and provides self-validating systems for robust and defensible data generation.
Introduction and Physicochemical Overview
This compound is a substituted pyrimidine derivative of significant interest in medicinal and agricultural chemistry.[1] The pyrimidine scaffold is a fundamental heterocyclic motif in numerous pharmaceuticals, and the specific substitutions on this molecule dictate its chemical reactivity and biological activity. A thorough understanding of its properties is crucial for its application in further synthetic transformations and for understanding its behavior in biological systems.[3][4]
Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(Methylthio)-5-nitropyrimidine | 4,6-dichloro-2-(methylthio)-5-nitropyrimidine |
| Molecular Formula | C₅H₅N₃O₄S[5] | C₅H₅N₃O₂S[6] | C₅H₃Cl₂N₃O₂S[3] |
| Molecular Weight | 203.18 g/mol [1] | 171.18 g/mol [6] | 240.07 g/mol [3] |
| CAS Number | 1979-97-1[1][5][7] | 14001-70-8[6] | 1979-96-0[3] |
| Appearance | Expected to be a solid | Not specified | Pale yellow to brown solid[3] |
| Storage | 2-8°C[1] | Not specified | Not specified |
Experimental Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures that all aspects of the molecule's identity and purity are assessed.
Figure 1: A comprehensive workflow for the characterization of this compound.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a versatile and sensitive technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of the synthesized compound.[8][9] A UV detector is suitable due to the presence of the chromophoric nitropyrimidine ring.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a small amount of DMSO, then dilute with the mobile phase). The choice of solvent should be optimized for solubility.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm and 330 nm (to capture different electronic transitions).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the target compound as the percentage of its peak area relative to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the target compound with high accuracy.
Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Ionization Mode: Both positive and negative ESI modes should be tested to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ions.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass of C₅H₅N₃O₄S. The expected mass should be within a 5 ppm error.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR experiments can establish connectivity.
Protocol:
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).[10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the diol protons are likely to be exchangeable).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: a singlet for the methylthio group (S-CH₃), a singlet for the pyrimidine C-H proton, and broad signals for the hydroxyl (OH) groups. The chemical shifts will be influenced by the nitro group.
-
-
¹³C NMR and DEPT:
-
Acquire a ¹³C spectrum to identify all unique carbon atoms.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (HSQC/HMBC):
-
If the structure is ambiguous, run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Analysis: Assign all proton and carbon signals to the proposed structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups.[11]
Protocol:
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
O-H stretch: Broad band around 3200-3500 cm⁻¹ (from the diol).
-
C-H stretch: Around 2900-3000 cm⁻¹ (from the methyl group).
-
C=C and C=N stretch: In the 1500-1650 cm⁻¹ region (from the pyrimidine ring).
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-S stretch: Typically a weaker band in the 600-800 cm⁻¹ region.[11]
-
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical data, an orthogonal approach is recommended. This involves using multiple, independent analytical techniques to confirm the same property.
Figure 2: Orthogonal validation approach for ensuring data integrity.
For instance, the molecular formula can be confirmed by both HRMS and elemental analysis. Purity should be assessed by HPLC and corroborated by quantitative NMR (qNMR), which provides an absolute measure of purity against a certified reference standard.
Conclusion
The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a multi-technique, orthogonal approach, researchers can confidently establish the identity, purity, and key physicochemical properties of this important chemical intermediate. This ensures the quality and reliability of the compound for its intended applications in drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. Benchchem.
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-
National Center for Biotechnology Information. (n.d.). 2-(Methylthio)-5-nitropyrimidine. PubChem. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2021). Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. Journal of Kufa for Chemical Sciences, 2(9).
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Woycechowsky, K. J., & Raines, R. T. (2000).
- Kumar, S., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 75(4), 434–441.
- Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 223-228.
-
Chemeurope.com. (n.d.). Thioether. Retrieved from [Link]
- von Gunten, U., et al. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology.
- Google Patents. (n.d.). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Pop, F., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 26(11), 3233.
- Campbell, J. R. (1969). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry, 34(10), 3212–3213.
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
- Reddy, D. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483.
- BenchChem. (2025). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. Benchchem.
- Manning, D. L., & Maskarinec, M. P. (1987). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection.
-
National Center for Biotechnology Information. (n.d.). 2-Methylthiophene. PubChem. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a key heterocyclic intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control in drug development and manufacturing environments. The protocol herein details the chromatographic conditions, sample preparation, system suitability criteria, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the characterization of pharmaceutical intermediates.
Introduction and Scientific Rationale
This compound (CAS: 1979-97-1, Formula: C₅H₅N₃O₄S) is a substituted pyrimidine derivative.[3] Compounds containing the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, often serving as core structures in anticancer and antiviral agents.[4] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[5] Therefore, a robust and reliable analytical method is essential for monitoring purity, identifying potential process-related impurities, and detecting degradation products.[6]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[7] A reverse-phase method was selected for this analysis, as it is ideally suited for separating moderately polar, aromatic compounds like the target analyte. The methodology employs a C18 stationary phase, which provides hydrophobic interactions, and a polar mobile phase to achieve separation based on the analyte's and its impurities' differential partitioning.[8] The inclusion of a mild acid in the mobile phase sharpens peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase.[9] UV detection is employed, leveraging the chromophoric nature of the nitropyrimidine ring system for sensitive quantitation.[10]
Experimental Design
Materials and Reagents
| Item | Description/Specification |
| HPLC System | Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).[11] |
| Analytical Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent. |
| Reference Standard | This compound, >99.5% purity. |
| Acetonitrile (ACN) | HPLC Grade or higher. |
| Water | HPLC Grade, prepared using a Milli-Q® system or equivalent. |
| Formic Acid | LC-MS Grade, ≥99%. |
| Volumetric Glassware | Class A certified flasks and pipettes. |
| Syringe Filters | 0.45 µm PTFE or Nylon. |
Chromatographic Conditions
The separation is achieved using an isocratic elution method, which is simple, robust, and ensures consistent performance.[12]
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : Water : Formic Acid (30:70:0.1, v/v/v) | Provides optimal retention and peak shape for the polar aromatic analyte.[13] Formic acid ensures a consistent pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[4] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 270 nm | Pyrimidine derivatives often exhibit strong absorbance in this region.[14][15] A DAD can be used to confirm peak purity and identify the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential post-eluting impurities. |
Analytical Protocol
Solution Preparation
-
Mobile Phase Preparation: Carefully measure 300 mL of Acetonitrile, 700 mL of HPLC-grade water, and 1.0 mL of Formic Acid. Mix thoroughly and degas by sonication or online degasser before use.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v) to be used as the diluent for all standard and sample solutions. This ensures compatibility with the mobile phase.[6]
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Analytical Workflow Diagram
Caption: Overall workflow for the HPLC purity analysis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.[16] Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector.[1] |
Analysis and Calculation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.3.
-
Once SST criteria are met, inject the diluent (as a blank), followed by the Working Standard Solution and the prepared Sample Solutions.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method, which is suitable for purity assays where all impurities are expected to be detected.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Framework
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[2]
Caption: Key parameters for method validation per ICH guidelines.
A summary of the validation experiments is provided below:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) and a blank. Use a DAD to assess peak purity. | The main peak should be free from co-eluting peaks.[17] |
| Linearity | Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (R²) ≥ 0.999.[17] |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[18] | Mean recovery should be within 98.0% to 102.0%.[17] |
| Precision | Repeatability: Six replicate sample preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day.[18] | %RSD ≤ 2.0% for both tests. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[17] | N/A |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability criteria must be met, and results should not be significantly affected.[17] |
Potential Impurities and Degradation Pathways
A robust purity method must be capable of separating the main analyte from potential process-related impurities and degradation products.[5]
Caption: Logical relationship between the analyte and potential impurities.
-
Process-Related Impurities: These can arise from the synthetic route.[19] For pyrimidine synthesis, this may include unreacted starting materials or by-products from incomplete cyclization or side reactions.[20]
-
Degradation Products: The molecule contains functional groups susceptible to degradation:
-
Oxidation: The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).
-
Reduction: The nitro group (-NO₂) is susceptible to reduction, potentially forming a 5-amino derivative, especially in the presence of reducing agents.[19]
-
Hydrolysis: The methylthio group could be susceptible to hydrolysis under strongly acidic or basic conditions, yielding a hydroxyl group.
-
The specificity study during method validation is critical to ensure these potential impurities are well-separated from the main analyte peak.[2]
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for determining the purity of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable between laboratories. Following the outlined validation protocol will ensure the method's performance and compliance with regulatory expectations, providing confidence in the quality assessment of this important pharmaceutical intermediate.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: ResearchGate URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant Source: PubMed URL: [Link]
-
Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
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Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]
-
Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: HPLC chromatograms of purine and pyrimidine compounds in high-freshness Source: ResearchGate URL: [Link]
-
Title: Separation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: PMC URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: ResearchGate URL: [Link]
-
Title: Derivative-Ratio Spectrophotometric, Chemometric and HPLC Validated methods for Simultaneous Determination of Amlodipine and Atorvastatin in Combined Dosage Form Source: ResearchGate URL: [Link]
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- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol to Enhance Biological Activity
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, integral to a multitude of biologically active compounds. This document provides a comprehensive technical guide for the strategic derivatization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a promising starting material for the development of novel therapeutics. We will delve into the rationale behind its derivatization, present detailed, step-by-step protocols for its synthesis and subsequent modification through O-alkylation and O-acylation, and outline methodologies for the characterization and biological evaluation of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine-based compounds.
Introduction: The Rationale for Derivatization
Pyrimidine derivatives are ubiquitous in pharmacology, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure of this compound presents multiple avenues for chemical modification to modulate its physicochemical and biological properties. The hydroxyl groups at the C4 and C6 positions are particularly amenable to derivatization, allowing for the introduction of various functional groups that can significantly impact the molecule's interaction with biological targets.[2]
The strategic derivatization of these hydroxyl groups is underpinned by the following principles:
-
Enhancing Lipophilicity: The introduction of alkyl or acyl groups can increase the lipophilicity of the parent compound, potentially improving its membrane permeability and cellular uptake.
-
Modulating Electronic Properties: The electronic nature of the substituents at the C4 and C6 positions can influence the overall electron distribution of the pyrimidine ring, which can be critical for binding to target proteins.
-
Exploring Structure-Activity Relationships (SAR): A systematic derivatization strategy allows for the exploration of SAR, providing valuable insights into the structural requirements for optimal biological activity. By introducing a variety of substituents, researchers can identify key pharmacophoric features and optimize lead compounds.[3]
This guide will focus on two primary derivatization strategies: O-alkylation and O-acylation of the hydroxyl groups of this compound.
Synthesis of the Core Scaffold: this compound
The synthesis of the starting material is a critical first step. Based on established methodologies for similar compounds, a robust two-step synthesis is proposed, starting from the commercially available 2-thiobarbituric acid.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
This protocol is adapted from established procedures for the S-alkylation of thio-substituted pyrimidines.[4]
Materials:
-
2-Thiobarbituric acid
-
Methyl iodide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Round-bottom flask, magnetic stirrer, condenser, ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-thiobarbituric acid (1 equivalent) in methanol or DMF.
-
Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (2 equivalents), to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Acidify the mixture to a pH of 5-6 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidine-4,6-diol.
Protocol 2.2: Synthesis of this compound
This nitration protocol is based on methods described in the patent literature for structurally similar compounds.[5]
Materials:
-
2-(Methylthio)pyrimidine-4,6-diol
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, carefully add fuming nitric acid to glacial acetic acid while cooling in an ice bath.
-
To this cooled mixture, add 2-(methylthio)pyrimidine-4,6-diol portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain this compound.
Derivatization Strategies for Enhanced Activity
The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring are the primary targets for derivatization. Here, we present detailed protocols for O-alkylation and O-acylation.
Workflow for Derivatization
Caption: General derivatization pathways for this compound.
Protocol 3.1: O-Alkylation with Alkyl Halides
This protocol for O-alkylation is based on established methods for pyrimidine-2(1H)-ones.[6][7] The choice of a polar aprotic solvent like DMF or acetonitrile and a suitable base is crucial for favoring O-alkylation over N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl chloride) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous DMF or acetonitrile.
-
Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension for 15-20 minutes.
-
Add the alkyl halide (2.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-dialkoxy-2-(methylthio)-5-nitropyrimidine.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| 1 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 75-85 |
| 2 | Benzyl Chloride | Cs₂CO₃ | Acetonitrile | 80 | 80-90 |
| 3 | Propargyl Bromide | K₂CO₃ | DMF | 60 | 70-80 |
Protocol 3.2: O-Acylation with Acyl Halides
O-acylation of hydroxypyrimidines is a common transformation.[8] The use of a non-nucleophilic base like pyridine or triethylamine is essential to neutralize the generated acid.
Materials:
-
This compound
-
Acyl halide (e.g., acetyl chloride, benzoyl chloride) (2.2 equivalents)
-
Pyridine or Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add the base (pyridine or Et₃N) and cool the mixture in an ice bath.
-
Add the acyl halide (2.2 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4,6-diacyloxy-2-(methylthio)-5-nitropyrimidine.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 80-90 |
| 2 | Benzoyl Chloride | Et₃N | THF | 0 to RT | 85-95 |
| 3 | Isobutyryl Chloride | Pyridine | DCM | 0 to RT | 75-85 |
Characterization of Synthesized Derivatives
The structural elucidation of the newly synthesized compounds is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the molecular structure. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl groups will confirm successful derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy will provide information about the functional groups present. The disappearance of the broad O-H stretch and the appearance of new C-O stretches (for ethers) or C=O stretches (for esters) will be indicative of a successful reaction.
Biological Evaluation: Assessing Enhanced Activity
The primary objective of derivatization is to enhance the biological activity of the parent compound. A panel of in vitro assays should be employed to screen the synthesized derivatives.
Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer agents.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, multichannel pipette, incubator, plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 5.2: Enzyme Inhibition Assays
Based on the therapeutic target of interest, specific enzyme inhibition assays should be conducted. For example, if the compounds are being investigated as anti-inflammatory agents, a COX-2 inhibition assay would be appropriate.[10]
General Protocol for Kinase Inhibition Assay:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.
-
Add the synthesized pyrimidine derivatives at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of product formed, often through methods like fluorescence, luminescence, or radioactivity.
-
Determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological evaluation of the synthesized library of derivatives will provide crucial insights into the SAR.
-
Impact of Alkyl Chain Length: In the O-alkylation series, varying the length and branching of the alkyl chains can provide information on the size and nature of the binding pocket of the biological target.
-
Influence of Aromatic Substituents: In the case of benzoyl or benzyl derivatives, the electronic and steric effects of substituents on the aromatic ring can be correlated with biological activity.
-
Role of the Nitro and Methylthio Groups: While this guide focuses on derivatization at the C4 and C6 positions, the nitro and methylthio groups are also expected to play a significant role in the overall activity of the molecule. Their electronic and steric properties should be considered when interpreting SAR data.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of a diverse library of derivatives. Through a systematic exploration of the structure-activity relationships, researchers can optimize the potency and selectivity of these compounds, paving the way for the development of new and effective drugs.
References
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. NIH.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4,6-Substituted Pyrimidines. Benchchem.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed.
- Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Deriv
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI.
- Synthesis and anticancer activity of new dihydropyrimidinone deriv
- Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors. RSC Publishing.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. NIH.
- Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
- Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Sci-Hub.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. NIH.
- NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC - NIH.
- Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. An efficient solid-phase synthesis of olomoucine. Sci-Hub.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Semantic Scholar.
- Iodide as an Activating Agent for Acid Chlorides in Acyl
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
- Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and determination of the activity of a new derivative of hydroxyoxopyrimidine, a potential object for the manufacture of anti-inflammatory gel | Semantic Scholar [semanticscholar.org]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
An Application Note and Protocol for the Scale-up Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its pyrimidine core, functionalized with a nitro group and a methylthio moiety, offers versatile reaction sites for building more complex molecular architectures. As such, a robust, scalable, and safe synthesis protocol is paramount for researchers in medicinal chemistry and materials science.
This document provides a comprehensive guide for the scale-up synthesis of this valuable intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up challenges, and embed rigorous safety protocols. This guide is designed for chemistry professionals who require not just a procedure, but a thorough understanding of the process.
Overall Synthesis Strategy
The synthesis is approached as a two-stage process. The first stage involves the S-methylation of a readily available starting material, 2-thiobarbituric acid, to form the precursor 2-(methylthio)pyrimidine-4,6-diol. The second, and most critical stage, is the regioselective nitration of this precursor at the C5 position of the pyrimidine ring.
Caption: Overall two-stage synthesis pathway.
Part 1: Scale-up Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
This initial stage focuses on the nucleophilic substitution reaction to append the methyl group to the sulfur atom of 2-thiobarbituric acid.
Mechanistic Rationale
The synthesis begins with the deprotonation of 2-thiobarbituric acid using a base, typically sodium hydroxide. This generates a thiolate anion, which is a potent nucleophile. The subsequent addition of an electrophilic methylating agent, such as iodomethane, results in an SN2 reaction to form the desired S-methylated product. The use of a basic medium is crucial for activating the substrate.[1]
Reagents and Materials
| Reagent / Material | CAS Number | Grade | Notes |
| 2-Thiobarbituric Acid | 504-17-6 | ≥98% | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Reagent, ≥97% | Used to prepare a 2M aqueous solution. |
| Iodomethane (CH₃I) | 74-88-4 | ≥99%, stabilized | Methylating agent. Highly toxic; handle in fume hood. |
| Ethanol (EtOH) | 64-17-5 | Reagent Grade | Reaction solvent. |
| Deionized Water (DI H₂O) | 7732-18-5 | - | Solvent and for workup. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2M Aqueous Solution | For neutralization/acidification during workup. |
Detailed Protocol (100 g Scale)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a liquid addition funnel.
-
Reagent Preparation:
-
Prepare a 2M NaOH solution by carefully dissolving 88 g of NaOH pellets in 1.1 L of DI water. Allow the solution to cool to room temperature.
-
-
Reaction Initiation:
-
Charge the reactor with 2-thiobarbituric acid (100 g, 0.69 mol) and ethanol (1.0 L).
-
Begin stirring to create a slurry.
-
Slowly add the 2M NaOH solution (380 mL, 0.76 mol) via the addition funnel over 30 minutes. Maintain the internal temperature below 30°C.
-
Stir the resulting mixture for 1 hour at room temperature. The slurry should become a clearer solution as the sodium salt forms.
-
-
Methylation:
-
Slowly add iodomethane (108 g, 0.76 mol) dropwise via the addition funnel over 1 hour. A mild exotherm may be observed; maintain the temperature between 25-30°C using the reactor jacket.
-
Once the addition is complete, stir the reaction mixture at room temperature for 12-16 hours (overnight).
-
-
Reaction Workup and Isolation:
-
After the reaction period, concentrate the mixture under reduced pressure to remove the majority of the ethanol.
-
Add 1 L of DI water to the remaining residue and cool the mixture to 0-5°C in an ice bath.
-
Slowly acidify the mixture to a pH of ~5-6 by adding 2M HCl. The product will precipitate as a white solid.
-
Stir the cold slurry for an additional 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration. Wash the filter cake with cold DI water (2 x 250 mL).
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Expected Yield: 95-105 g (87-96%) of a white to off-white solid.[1]
-
Part 2: Scale-up Nitration of 2-(Methylthio)pyrimidine-4,6-diol
This stage is the most critical and hazardous part of the synthesis. It involves an electrophilic aromatic substitution on the pyrimidine ring. Strict adherence to safety protocols is mandatory.
Mechanistic Rationale and Safety Imperatives
The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid". The role of sulfuric acid is twofold: it acts as a strong acid to protonate the nitric acid, and as a powerful dehydrating agent. This facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[2]
This reaction is highly exothermic and can lead to a thermal runaway if not properly controlled. [3] A thermal runaway can cause a rapid increase in temperature and pressure, leading to violent decomposition, release of toxic nitrogen dioxide (NO₂) gas, and potential explosion.[4] Therefore, precise temperature control, slow reagent addition, and continuous monitoring are non-negotiable safety requirements.
Hazard Analysis and Mitigation
| Hazard Identified | Cause | Mitigation Strategy |
| Thermal Runaway / Explosion | Loss of cooling, excessively fast addition of nitrating agent.[3][4] | Use a jacketed reactor with a reliable cooling system. Ensure slow, controlled addition of reagents with continuous temperature monitoring. Prepare an emergency cooling bath (e.g., dry ice/acetone).[5] |
| Corrosive Chemical Burns | Contact with concentrated H₂SO₄ and HNO₃.[6] | Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant apron.[7] Ensure immediate access to an emergency shower and eyewash station. |
| Inhalation of Toxic Fumes (NOx) | Decomposition of nitric acid, especially at elevated temperatures.[7] | Conduct the entire procedure within a certified, high-performance chemical fume hood.[4] Have respiratory protection available. |
| Violent Reaction with Water / Organics | Contamination of mixed acid.[8][9] | Use clean, dry equipment. Do not mix nitric acid waste with organic solvent waste.[9] Quench the reaction by adding it to ice, never the other way around. |
Detailed Protocol (100 g Scale)
-
Reactor and Safety Setup:
-
Use the same 5 L jacketed reactor, ensuring it is scrupulously clean and dry.
-
Set the cooling circulator for the reactor jacket to -10°C.
-
Place a large tub under the reactor outlet valve for emergency quenching.
-
Ensure all operations are conducted in a walk-in fume hood.
-
-
Preparation of Mixed Acid (Nitrating Agent):
-
CRITICAL: Add the nitric acid to the sulfuric acid, NEVER the reverse. This process is highly exothermic.[2]
-
In a separate, dry beaker cooled in an ice-water bath, charge concentrated sulfuric acid (98%, 400 mL).
-
While stirring vigorously, slowly add fuming nitric acid (≥90%, 150 mL) dropwise. Maintain the temperature of the mixed acid below 10°C throughout the addition.
-
Once prepared, keep the mixed acid cooled in the ice bath until use.
-
-
Nitration Reaction:
-
Charge the pre-chilled reactor with concentrated sulfuric acid (98%, 600 mL).
-
Begin stirring and cool the sulfuric acid to 0-5°C.
-
In small portions, add the 2-(methylthio)pyrimidine-4,6-diol (100 g, 0.63 mol) to the cold sulfuric acid. Maintain the internal temperature below 10°C. The substrate may not fully dissolve, forming a thick slurry.
-
Once the addition is complete, ensure the internal temperature is stable at 0-5°C.
-
CRITICAL ADDITION STEP: Slowly add the pre-prepared cold mixed acid via the addition funnel over a period of 2-3 hours. The internal temperature MUST be maintained below 10°C. If the temperature rises above 10°C, immediately stop the addition and allow the reactor to cool before resuming.
-
After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2 hours.
-
-
Reaction Quench and Product Isolation:
-
Prepare a 10 L beaker containing 4 kg of crushed ice and 1 L of water.
-
CRITICAL QUENCH STEP: Very slowly and carefully, transfer the reaction mixture from the reactor into the stirred ice-water mixture. This is a highly exothermic quench. Monitor the temperature of the quench pot, keeping it below 20°C.
-
A yellow-to-orange precipitate will form.
-
Stir the quenched slurry for 1-2 hours in the cold bath to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with a large volume of cold DI water until the filtrate is neutral (pH ~6-7). This is crucial to remove residual acid.
-
Dry the product under vacuum at 40-50°C.
-
Expected Yield: 105-120 g (82-93%) of a yellow solid.
-
Caption: Workflow for the critical nitration stage.
Conclusion
The scale-up synthesis of this compound is a feasible process when approached with a thorough understanding of the underlying chemistry and a rigorous commitment to safety. The S-methylation of 2-thiobarbituric acid is a straightforward and high-yielding reaction. The subsequent nitration step, while hazardous due to its high exothermicity, can be safely managed on a larger scale through meticulous temperature control, slow addition rates, and appropriate engineering controls. This guide provides the necessary framework for successfully and safely producing this important chemical intermediate.
References
-
Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. ACS Publications. Available at: [Link]
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]
-
NITRIC ACID SAFETY. University of Washington Environmental Health & Safety. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
-
Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available at: [Link]
-
What is the effect of mixing sulfuric acid and nitric acid?. Quora. Available at: [Link]
Sources
- 1. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will address common challenges, troubleshoot specific experimental issues, and explain the causality behind protocol choices to ensure you can achieve high yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and logical synthetic pathway involves a two-step process starting from the commercially available 2-Thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine)[1][2]. The process consists of:
-
S-Methylation: Selective methylation of the sulfur atom on 2-Thiobarbituric acid to form the intermediate, 2-(Methylthio)pyrimidine-4,6-diol.
-
Nitration: Subsequent electrophilic nitration at the C5 position of the pyrimidine ring to yield the final product.
This route is generally favored for its straightforward nature and the accessibility of starting materials.
Q2: What are the primary safety concerns associated with this synthesis?
The most significant hazards are concentrated in the nitration step.
-
Nitrating Agents: The use of fuming nitric acid and concentrated sulfuric acid presents a major risk. These are highly corrosive and potent oxidizing agents.
-
Exothermic Reaction: Nitration is a highly exothermic process[3][4]. Improper temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to the forceful ejection of vessel contents or vessel failure.
-
Nitrated Byproducts: The formation of unstable, potentially explosive nitrated byproducts cannot be entirely ruled out, especially under non-optimal conditions.
Always perform the nitration step in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Q3: How can I reliably characterize the final product, this compound?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. In the ¹H NMR spectrum, you should expect to see a singlet for the S-CH₃ protons and exchangeable protons for the hydroxyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₅H₅N₃O₄S, Mol. Wt: 203.18 g/mol )[5].
-
Melting Point: A sharp melting point range indicates high purity. 2-Thiobarbituric acid, a related compound, decomposes at around 245 °C[6]. The nitrated product will have a distinct melting point.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Q4: Does the pyrimidine ring in the starting material and product exist in different tautomeric forms?
Yes. The pyrimidine-4,6-diol moiety can exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. The dihydroxy (diol) form is often depicted, but in reality, it exists in equilibrium with the more stable keto tautomers. This is an important consideration as it influences the molecule's reactivity and spectroscopic properties.
Overall Synthesis Workflow
The diagram below illustrates the standard two-step synthesis from 2-Thiobarbituric Acid.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: S-Methylation of 2-Thiobarbituric Acid
Q: My yield of 2-(Methylthio)pyrimidine-4,6-diol is low. What are the likely causes?
A: Low yield in this step is a common issue stemming from several factors.
-
Incomplete Deprotonation: The thiol group must be deprotonated to the thiolate anion to react effectively. Ensure you are using a sufficient molar equivalent of a strong base (e.g., NaOH). A patent for a similar synthesis uses a significant excess of 10% NaOH solution[7].
-
Improper pH during Precipitation: After the reaction, the product is typically precipitated by acidifying the solution. If the pH is too low or too high, the product may remain soluble. The optimal pH for precipitation is generally between 2 and 3[7]. Use a pH meter and add acid dropwise with vigorous stirring.
-
Side Reactions (N-methylation): While S-methylation is generally favored, some N-methylation can occur, consuming your starting material. Keeping the reaction temperature low (e.g., 10-20°C) can help improve selectivity for S-methylation[7].
-
Hydrolysis of Methylating Agent: Methylating agents like dimethyl sulfate can hydrolyze in aqueous base. The agent should be added dropwise to the cooled solution of the deprotonated starting material to ensure it reacts with the thiolate.
Q: I am observing significant impurities after the methylation step. What could they be and how do I avoid them?
A: The primary impurities are typically unreacted starting material or products from side reactions.
-
Unreacted 2-Thiobarbituric Acid: This indicates an incomplete reaction. Possible causes include insufficient methylating agent, short reaction time, or low temperature. Monitor the reaction using TLC to ensure full consumption of the starting material.
-
N-Methylated or N,N'-Dimethylated Byproducts: These can form if the reaction temperature is too high or if an excessive amount of methylating agent is used. Use the recommended stoichiometry and maintain strict temperature control.
-
Oxidized Byproducts (Disulfides): The thiolate intermediate can sometimes be oxidized to form a disulfide bridge between two pyrimidine molecules. Ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen) can minimize this, although it's not always necessary for this specific synthesis.
Part 2: Nitration of 2-(Methylthio)pyrimidine-4,6-diol
Q: The nitration reaction turned black/dark brown, and I recovered very little product. What happened?
A: A dark coloration is a classic sign of decomposition and oxidative side reactions, usually caused by poor temperature control.
-
Runaway Reaction: The temperature of the nitration mixture likely exceeded the optimal range (typically kept below 35°C)[8]. This leads to aggressive oxidation of the organic material by the hot nitric acid, destroying the substrate and producing a complex mixture of tars.
-
Solution: The key is rigorous temperature control.
-
Pre-cool the nitrating acid mixture in an ice/salt bath.
-
Add the 2-(Methylthio)pyrimidine-4,6-diol substrate slowly, in small portions, ensuring the internal temperature does not rise too quickly.
-
Maintain efficient stirring throughout the addition to dissipate heat evenly.
-
Q: My final product is off-color (e.g., yellow or tan) and shows impurities on analysis. How can I improve its purity?
A: Impurities in the final step often arise from incomplete nitration or the formation of degradation products.
-
Incomplete Nitration: If the reaction is not allowed to proceed to completion, you will have unreacted starting material in your final product. Stir the reaction mixture for a sufficient time (e.g., 1 hour) after the substrate addition is complete[8].
-
Over-Nitration/Side Reactions: While less common at the C5 position, harsh conditions (high temperature, overly concentrated acids) can lead to other modifications or degradation. The C-S bond can also be susceptible to oxidation under strongly acidic and oxidizing conditions.
-
Purification Strategy:
-
Quenching: Ensure the product is fully precipitated by pouring the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Washing: Wash the filtered solid thoroughly with cold water to remove residual acids.
-
Recrystallization: If impurities persist, recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture).
-
Q: The reaction is too vigorous and difficult to control, even with an ice bath. What can I do?
A: If the reaction is too fast, you can modify the procedure to slow it down.
-
Use a Co-solvent: Performing the nitration in a solvent like acetic acid can help moderate the reaction by diluting the reactants and helping to control the temperature. A mixture of fuming nitric acid in acetic acid is a common and effective nitrating system for this type of substrate[8].
-
Slower Addition Rate: Add the substrate even more slowly. If it is a solid, consider dissolving it in a small amount of a suitable acid (like concentrated H₂SO₄) and adding this solution dropwise to the nitrating mixture.
-
Scale Considerations: Exotherms are more difficult to control on a larger scale due to a lower surface-area-to-volume ratio. If scaling up, be prepared with a more robust cooling system (e.g., an acetone/dry ice bath).
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing yield issues.
Optimized Protocol Summaries
The following tables provide a summary of key reaction parameters derived from patent literature for analogous syntheses. These should be used as a starting point for optimization.
Table 1: S-Methylation Parameters
| Parameter | Recommended Value/Range | Rationale & Reference |
| Base | NaOH (aq. solution) | To deprotonate the thiol group effectively.[7] |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | A common, reactive, and effective methylating agent.[7] |
| Molar Ratio ((CH₃)₂SO₄) | 1.0 - 1.5 eq. | Using a slight excess ensures complete reaction, but a large excess can promote side reactions.[7] |
| Temperature | 10 - 20 °C | Minimizes N-methylation and hydrolysis of the reagent.[7] |
| Reaction Time | ~4 hours | Should be monitored by TLC for completion.[7] |
| Precipitation pH | 2 - 3 | Maximizes precipitation of the zwitterionic/neutral product.[7] |
Table 2: Nitration Parameters
| Parameter | Recommended Value/Range | Rationale & Reference |
| Nitrating Agent | Fuming Nitric Acid | Provides a high concentration of the nitrating species.[8] |
| Co-solvent / Catalyst | Acetic Acid or H₂SO₄ | Acetic acid helps control the reaction rate. H₂SO₄ acts as a catalyst by generating the NO₂⁺ electrophile[4][8]. |
| Temperature | 25 - 35 °C | Critical for preventing thermal decomposition and ensuring selectivity.[8] |
| Substrate Addition | Slow, portion-wise | Essential for managing the reaction exotherm. |
| Reaction Time | ~1 hour (post-addition) | Allows the reaction to proceed to completion.[8] |
| Work-up | Quench on crushed ice | Rapidly stops the reaction and precipitates the product.[8] |
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. FreePatentsOnline. [Link]
-
Thiobarbituric acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 2,6-di-methylthio-5-nitro-4-ethylamino-pyrimidine. PrepChem.com. [Link]
-
A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. ResearchGate. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Center for Biotechnology Information. [Link]
-
2-Thiobarbituric acid, >=98%. Scientific Laboratory Supplies. [Link]
-
Thiobarbituric acid. Wikipedia. [Link]
- Method of preparing 2-thiobarbiturc acid.
- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
-
Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]
-
Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem... PubMed. [Link]
-
A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Semantic Scholar. [Link]
-
Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. Thiobarbituric acid | C4H4N2O2S | CID 2723628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiobarbituric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CAS 1979-97-1 | this compound - Synblock [synblock.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Common side reactions in pyrimidine synthesis and their avoidance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of pyrimidine synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into common side reactions and their avoidance. We understand that success in the lab is not just about following a protocol but about understanding the chemistry behind it. Here, we will delve into the causality of common issues, offering robust troubleshooting strategies to enhance the yield, purity, and predictability of your syntheses.
Frequently Asked Questions (FAQs)
This section directly addresses the most common challenges encountered during pyrimidine synthesis.
Q1: My Biginelli reaction is producing a highly fluorescent, yellow byproduct. What is it, and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]
Troubleshooting Steps:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired pyrimidine synthesis.[2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[1]
Q2: I'm observing a low yield with a significant amount of unreacted starting materials. What are the likely causes, and how can I improve conversion?
A2: Low conversion is a frequent issue that can often be traced back to three main areas: catalyst efficiency, reaction conditions, or reactant purity.[2][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[2] Suboptimal catalysts are a primary cause of low yields in the classical Biginelli reaction.[3]
-
Reaction Time and Temperature: Some reactions require longer durations or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in your aldehyde, β-ketoester, or urea can inhibit the reaction. Always ensure all starting materials are of high purity.[2]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect N-acylurea byproducts. How can I confirm and prevent them?
A3: N-acylureas are common byproducts that arise from a competing reaction and can complicate purification.[2]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress their formation.[2] Using a slight excess of urea (1.2–1.5 equivalents) can often push the equilibrium away from side reactions.[3]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]
Q4: I'm attempting a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls?
A4: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to several side reactions.[1] These include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2][3]
Avoidance Strategies:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts. Ensure strictly anhydrous conditions are maintained.[1][3]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
Q5: My reaction seems to stop at an uncyclized intermediate. How can I drive the reaction to completion?
A5: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack.[3]
Mitigation Strategies:
-
Increase Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[3]
-
Increase Temperature: Heating the reaction mixture, for instance, to reflux in a solvent like ethanol or THF, can provide the necessary activation energy for ring closure.[3]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
Q6: How can I control N- versus O-alkylation when functionalizing my pyrimidine ring?
A6: The competition between N- and O-alkylation is a classic challenge in pyrimidine chemistry. Selectivity is influenced by the pyrimidine substrate, the alkylating agent, the base, and the solvent.[4][5]
Key Influencing Factors:
-
Substituents: The electronic nature of substituents on the pyrimidine ring can drive selectivity. For example, in some 4-(trihalomethyl)pyrimidin-2(1H)-ones, the substituent at the 6-position dictates whether N- or O-alkylation is the sole product.[6]
-
Reaction Conditions: At room temperature, a mixture of N- and O-alkylation may occur, while higher temperatures can favor N-alkylation exclusively.[5]
-
Alkylation Agent & Base: The choice of alkylating agent and base is critical. For instance, using 4-(iodomethyl)pyrimidines with K₂CO₃ in acetone can lead to chemoselective O-alkylation.[7]
Q7: My pyrimidine product is degrading. What could be causing ring hydrolysis or cleavage?
A7: The pyrimidine ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly with strong acids or nucleophiles.[8][9] Acid-catalyzed hydrolysis, for instance, can involve the protonation of a ring nitrogen, followed by water addition and subsequent ring opening.[10] Quaternization of the ring nitrogens can also make the molecule more susceptible to nucleophilic attack and ring transformation.[9]
Q8: My synthesis involves a chiral starting material. How can I avoid racemization?
A8: Maintaining stereochemical integrity is crucial when synthesizing chiral pyrimidines.[11][12][13][14] Racemization can occur, particularly if a chiral center is adjacent to a carbonyl group or other acidifying functionality, through general-base-catalyzed deprotonation and reprotonation.[15] To avoid this, it's essential to use mild reaction conditions and carefully select reagents. Procedures that are proven to be highly stereoretentive should be prioritized.[11]
Q9: My catalyst's activity has dropped significantly and suddenly. Could it be poisoned?
A9: Yes, a sudden drop in activity is a classic sign of catalyst poisoning, where impurities chemically bond to active sites.[16][17] Common poisons in pyrimidine synthesis include sulfur compounds, certain nitrogen-containing heterocycles, halides, and heavy metals.[17] For instance, in carbodiimide-fueled reactions, the formation of N-acylurea is an irreversible side reaction that poisons the catalyst.[18]
Q10: My reaction worked perfectly on a small scale, but the yield dropped dramatically upon scale-up. What factors should I investigate?
A10: Scale-up challenges are common and often relate to mass and heat transfer limitations.[19] Inefficient mixing in larger reactors can create localized "hot spots" or high reactant concentrations, which promotes side reactions.[19] Additionally, the purity of raw materials has a more pronounced effect at a larger scale, where minor impurities can now significantly inhibit the reaction or catalyze side reactions.[19]
Troubleshooting Guides & Workflows
Guide 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is not without its challenges. The primary competing pathway is the Hantzsch dihydropyridine synthesis, especially at elevated temperatures.
Caption: Biginelli vs. Hantzsch reaction pathways.[1]
Guide 2: The Pinner Synthesis
Success in the Pinner synthesis hinges on careful control of reaction conditions to avoid hydrolysis and self-condensation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. Straightforward synthesis of various chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position, including C-terminal peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Welcome to the technical support guide for 2-(Methylthio)-5-nitropyrimidine-4,6-diol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges in the synthesis and purification of this compound, ensuring high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your work with this compound. The advice provided is based on the chemical properties of the molecule and established principles for related pyrimidine derivatives.
Q1: My final product is off-color (yellow to brown) instead of the expected pale solid. What causes this, and how can I fix it?
A1: Discoloration in nitro-aromatic compounds is a common issue, often stemming from residual impurities or minor degradation.
Probable Causes:
-
Residual Nitrating Agents: If the synthesis involves a nitration step, residual nitric acid or nitro-aromatic byproducts can cause a yellow tint. The synthesis of related compounds often involves nitration with reagents like fuming nitric acid.[1][2]
-
Oxidation of the Thioether: The methylthio (-SCH₃) group can be susceptible to oxidation, forming sulfoxides or sulfones, which can be colored. This is a known reaction for thio-substituted pyrimidines.[3]
-
Polymeric Impurities: Highly conjugated, colored polymeric materials can form under harsh reaction conditions. This is a known issue with some aliphatic nitro compounds.[4]
-
Degradation: Pyrimidine rings, especially when activated by electron-withdrawing groups like a nitro group, can be susceptible to hydrolysis or other degradation pathways under strongly acidic or basic conditions.[5][6]
Troubleshooting & Solutions:
-
Activated Charcoal (Decolorization): Before crystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water) and add a small amount (1-2% w/w) of activated charcoal. Heat the suspension for 10-15 minutes, then perform a hot filtration to remove the charcoal. This is effective for removing highly colored, non-polar impurities.
-
Recrystallization: A carefully chosen recrystallization is the most effective method for removing both colored and non-colored impurities. See Protocol 1 for a detailed guide.
-
pH Adjustment: During workup, ensure the pH is carefully controlled. The diol functionality imparts acidic protons, making the compound soluble in base. Precipitating the product by adjusting the pH from a basic aqueous solution to a slightly acidic pH (e.g., 5-6) can help leave behind certain impurities.[1]
Q2: My TLC shows multiple spots, indicating a mixture. What are the likely impurities?
A2: The identity of impurities is closely tied to the synthetic route. A plausible synthesis involves the methylation of a 2-mercapto precursor, which itself is formed from a cyclization reaction.[1][7]
Potential Impurities & Their Origin:
-
Unreacted Starting Material: Incomplete methylation will leave the precursor, 2-mercapto-5-nitropyrimidine-4,6-diol.
-
Over-Alkylated Byproducts: If the reaction conditions are not carefully controlled, methylation might occur on the ring nitrogens or the hydroxyl groups in addition to the sulfur atom.
-
Oxidized Species: As mentioned in Q1, the 2-(methylsulfinyl) and 2-(methylsulfonyl) analogues are possible impurities if oxidative conditions are present.
-
Hydrolysis Products: The methylthio group can be displaced by hydroxide under certain conditions, leading to the formation of 5-nitropyrimidine-2,4,6-triol (5-nitrobarbituric acid).
The diagram below illustrates the relationship between the starting materials and potential impurities.
Caption: Potential impurity pathways in the synthesis of the target compound.
Q3: I am having difficulty finding an effective solvent for recrystallization. What are your recommendations?
A3: The combination of polar diol and nitro groups with a less polar methylthio group requires careful solvent selection. A single solvent may not be ideal.
Recommended Approach: Solvent Screening
-
Single Solvents: Test solubility in polar protic solvents (ethanol, methanol, isopropanol, water) and polar aprotic solvents (acetone, ethyl acetate, acetonitrile). The compound should be sparingly soluble at room temperature but fully soluble when hot.[8]
-
Solvent/Anti-Solvent Systems: This is often the most effective method.[9]
-
Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF, or hot ethanol).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, diethyl ether, or hexanes) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
The following table provides a starting point for solvent screening.
| Solvent System | Type | Rationale |
| Ethanol/Water | Solvent/Anti-solvent | The compound is likely soluble in hot ethanol and insoluble in water. A good first choice. |
| Methanol/Diethyl Ether | Solvent/Anti-solvent | Methanol is a good solvent for polar compounds; ether acts as the anti-solvent. |
| Acetic Acid/Water | Solvent/Anti-solvent | Acetic acid can protonate the pyrimidine ring, altering solubility. Water is the anti-solvent.[2] |
| Isopropanol | Single Solvent | Less polar than methanol, may provide a better solubility differential between hot and cold conditions. |
Q4: Recrystallization is not sufficient to achieve the desired purity (>99%). What should I try next?
A4: When crystallization fails to remove closely related impurities, column chromatography is the logical next step. Due to the polarity of your compound, normal-phase silica gel chromatography is appropriate.
Key Considerations for Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): A gradient of a polar solvent in a non-polar solvent is required.
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the proportion of Ethyl Acetate.
-
If the compound does not move, switch to a more polar system like Dichloromethane (DCM)/Methanol. Start with 1-2% methanol and slowly increase the concentration.
-
Adding a small amount of acetic acid (0.1-1%) to the eluent can help reduce tailing on the column by protonating the acidic diol groups.
-
See Protocol 2 for a detailed column chromatography procedure.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization by Cooling & Anti-Solvent Addition
This protocol provides a systematic approach to purifying your compound via crystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Selected solvent system (e.g., Ethanol/Water)
-
Heating plate with stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring. Continue adding solvent until the solid is just fully dissolved at a near-boiling temperature.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystal Formation:
-
Method A (Cooling): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]
-
Method B (Anti-Solvent): If using an anti-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot, clear solution until persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate, then remove from heat and allow to cool.
-
-
Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Workflow for the recrystallization protocol.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities.
Materials:
-
Crude product adsorbed onto silica gel
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., DCM/Methanol)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve a small amount of your crude product in a polar solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase (e.g., 100% DCM). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of the polar solvent (e.g., increase from 1% to 2% to 5% methanol in DCM). This will help elute your more polar compound from the column.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
Analytical Methods for Purity Assessment
Confirming the purity and identity of your final product is crucial. A combination of techniques provides the most reliable data.[10]
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides unambiguous structural confirmation by showing the chemical environment and connectivity of all proton and carbon atoms. Purity can be estimated by integrating signals and looking for impurity peaks.[11] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental composition.[10][11] |
| HPLC | A highly sensitive method for quantifying purity. A single sharp peak indicates a pure compound. The area under the curve can be used to calculate the percentage purity. |
| Melting Point | A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. |
References
-
Fallacara, A. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Fallacara, A. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Song, B., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Grout, R. J., et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Li, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. Retrieved from [Link]
-
Desai, N. C., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Grout, R. J., et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Hobza, P., & Sponer, J. (1987). Base stacking and molecular polarizability: effect of a methyl group in the 5-position of pyrimidines. Biochemical and Biophysical Research Communications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
- Google Patents. (n.d.). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Retrieved from [Link]
-
Kielley, W. W., et al. (1956). The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. Journal of Biological Chemistry. Retrieved from [Link]
-
D'Souza, D. J., & Belotserkovskii, B. P. (1998). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research. Retrieved from [Link]
-
Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]
-
Gege, C., et al. (2014). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Miller, M. J., et al. (1981). Purification of nucleotide-requiring enzymes by immunoaffinity chromatography. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 5. The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in the synthesis of nitropyrimidines
Welcome to the Technical Support Center for the synthesis of nitropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered in the laboratory. The inherent electron-deficient nature of the pyrimidine ring makes direct nitration a non-trivial task, often resulting in low yields and side-product formation. This document synthesizes established protocols and mechanistic insights to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses the most common issues encountered during the synthesis of nitropyrimidines in a question-and-answer format.
Q1: I am attempting a direct nitration of a pyrimidine derivative using standard conditions (e.g., HNO₃/H₂SO₄) and observing very low to no product formation. What is the underlying issue?
A1: This is the most frequent challenge in nitropyrimidine synthesis. The pyrimidine ring is electronically analogous to pyridine, meaning it is an electron-deficient heterocycle. This inherent property makes it resistant to electrophilic aromatic substitution (SEAr). The situation is exacerbated under the strongly acidic conditions of nitration.
-
Mechanistic Insight: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by an electrophile like the nitronium ion (NO₂⁺). Furthermore, in strong acids such as sulfuric acid, the ring nitrogens become protonated. This protonation places a positive charge on the ring, severely increasing the activation energy for electrophilic attack and making nitration exceptionally difficult.[1][2][3]
Troubleshooting Workflow for Low Conversion
The following workflow provides a systematic approach to diagnosing and resolving low conversion rates in nitropyrimidine synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Recommended Actions:
-
Increase Reaction Severity: For some substrates, increasing the temperature and using fuming nitric or sulfuric acid (oleum) can drive the reaction forward. However, this approach must be balanced against the risk of product degradation and the formation of side products.[1]
-
Employ Alternative Nitrating Agents: If standard conditions fail, consider more potent or specialized nitrating agents. Dinitrogen pentoxide (N₂O₅) has been used successfully for the nitration of similarly deactivated heterocycles like pyridine and may offer a viable alternative under milder conditions.[3]
-
Utilize an Indirect Synthetic Route: Often, the most reliable method is to avoid direct nitration of the pyrimidine ring altogether. This can be achieved by constructing the ring from an already nitrated precursor. For example, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine can be synthesized by cyclizing diethyl 2-nitromalonate with thiourea.[4] This method builds the desired functionality into the core structure from the outset.
Q2: My reaction produces a complex mixture of side products and isomers, making purification difficult and lowering the yield of the desired nitropyrimidine. How can I improve selectivity?
A2: Side product formation is typically due to a lack of regiochemical control, over-nitration, or degradation of the target molecule under harsh reaction conditions.
-
Mechanistic Insight: The position of nitration is dictated by the electronic effects of existing substituents on the pyrimidine ring. Electron-donating groups (EDGs) like amino or alkoxy groups activate the ring and direct the nitration, while electron-withdrawing groups (EWGs) like halogens deactivate it. In some cases, unexpected substitutions can occur. For instance, in the synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, the aminolysis of alkoxy groups was found to be favored over chlorine displacement, contrary to typical SNAr expectations.
Strategies for Improving Selectivity:
-
Precise Temperature Control: Maintain a consistent and optimized reaction temperature. Use an ice bath for initial reagent mixing to control the initial exotherm, followed by a thermostatically controlled oil bath. Fluctuations can lead to the formation of undesired byproducts.[5]
-
Choice of Starting Material: The synthesis of substituted nitropyrimidines often involves multi-step sequences. For example, 2,4-dichloro-5-nitropyrimidine is synthesized by the chlorination of 5-nitrouracil using phosphorus oxychloride (POCl₃).[6] Similarly, 4,6-dichloro-5-nitropyrimidine is obtained from 4,6-dihydroxy-5-nitropyrimidine.[7] Starting with a precursor that guides the nitro group to the desired position is a key strategy.
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the substrate solution while monitoring the internal temperature. A slow, controlled addition can prevent localized high concentrations of reagents that often lead to side reactions.[8]
Q3: I've achieved good conversion, but my yield is significantly reduced after workup and purification. What are the likely causes of product loss?
A3: Product loss during post-reaction processing is common and often stems from the chemical instability of the nitropyrimidine product or suboptimal purification techniques.
-
Compound Stability: Nitropyrimidines, particularly halogenated derivatives, can be highly susceptible to decomposition. For example, 2,4-dichloro-5-nitropyrimidine is known to be easily decomposed by water or high temperatures during workup, which can lead to significant loss of product at a commercial scale.[9] The electron-withdrawing nitro group makes the pyrimidine ring highly vulnerable to nucleophilic attack by water or other nucleophiles present during workup.
General Product Instability Pathway
Caption: Common stressors leading to product degradation and yield loss.
Recommended Workup and Purification Protocol:
The following is a generalized protocol for the isolation of a chlorinated nitropyrimidine, adapted from literature procedures.[6][9]
-
Controlled Quenching: After the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This dissipates heat and dilutes the strong acid.
-
pH Adjustment: If necessary, neutralize the mixture carefully. Use a saturated solution of a mild base like sodium bicarbonate or sodium carbonate. Add the base portion-wise to control foaming and avoid excessive heat generation. Aim for a neutral to slightly acidic pH (5-7).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For oils or highly impure solids, silica gel column chromatography is the preferred method. Use a solvent system with appropriate polarity (e.g., hexanes/ethyl acetate) to separate the desired product from impurities.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for pyrimidine synthesis, and what are their pros and cons?
A1: The choice of nitrating agent is critical and depends on the reactivity of your specific pyrimidine substrate.
| Nitrating Agent | Composition | Typical Conditions | Pros | Cons |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 100°C | Readily available, cost-effective. | Often requires harsh conditions; risk of side reactions and low yield with deactivated rings.[1] |
| Fuming Mixed Acid | Fuming HNO₃ / Oleum | Elevated Temperatures | More powerful than standard mixed acid for highly deactivated substrates. | Highly corrosive and hazardous; increases risk of degradation and over-nitration. |
| Dinitrogen Pentoxide | N₂O₅ | -10°C to RT in SO₂ or CH₂Cl₂ | Can nitrate deactivated rings under milder conditions.[3] | Not commercially available, must be prepared in situ; reagent can be unstable. |
| Nitration via Precursor | e.g., Diethyl 2-nitromalonate | Varies | Avoids direct nitration of the heterocycle, leading to high regioselectivity and yield.[4] | Requires a longer synthetic route; precursors may not be readily available. |
Q2: How do existing substituents on the pyrimidine ring affect the position of nitration?
A2: Substituents play a directing role based on their electronic properties.
-
Activating Groups (Electron-Donating): Groups like -NH₂, -OH, and -OR activate the ring towards electrophilic attack. They typically direct the incoming nitro group to the ortho and para positions. For pyrimidine, this often means the 5-position, which is electronically analogous to the para position.
-
Deactivating Groups (Electron-Withdrawing): Groups like -Cl, -Br, and -CF₃ deactivate the ring, making nitration more difficult. They generally direct the incoming nitro group to the meta position. However, in the highly deactivated pyrimidine system, their primary effect is to make the reaction more sluggish.
Q3: Are there any safety considerations I should be aware of when working with nitropyrimidines?
A3: Yes, safety is paramount.
-
Exothermic Reactions: Nitration reactions are highly exothermic. Always use an ice bath during the addition of nitrating agents and monitor the internal temperature closely.[11]
-
Handling Nitrating Agents: Strong acids and nitrating agents are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Product Stability: Some nitropyrimidine compounds can be thermally unstable or sensitive to shock, particularly those with multiple nitro groups. Handle the final products with care and avoid excessive heating during drying.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
- Technical Support Center: Synthesis of Nitropyridines - Benchchem. (URL: )
- Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. (URL: )
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: )
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (URL: )
- 4,6-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL: )
- 2,4-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL: )
- Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols - Benchchem. (URL: )
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- Nitration reaction of pyrimidine derivatives at the carbon - ResearchG
- Nitropyridines, Their Synthesis and Reactions - ResearchG
-
Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem ... - PubMed. (URL: [Link])
- Nitropyridines: Synthesis and reactions - ResearchG
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. (URL: [Link])
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
- Dealing with low yield during the chemical synthesis of Purpurin. - Benchchem. (URL: )
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. (URL: [Link])
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- 2. researchgate.net [researchgate.net]
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- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Identification of side products in 2-(Methylthio)-5-nitropyrimidine-4,6-diol synthesis
Welcome to the technical support guide for the synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The synthesis, while established, is prone to the formation of several side products that can complicate purification and impact yield and purity. This guide provides in-depth, experience-based answers to common challenges, focusing on the identification and mitigation of these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and established pathway begins with the condensation of diethyl malonate with S-methylisothiourea sulfate in the presence of a base like sodium ethoxide. This forms the pyrimidine ring, yielding 2-(methylthio)pyrimidine-4,6-diol. The subsequent and critical step is the nitration of this intermediate, typically using a mixture of fuming nitric acid and sulfuric acid, to introduce the nitro group at the C5 position.[1][2]
Q2: What are the most critical parameters to control during this synthesis?
There are two paramount stages where precise control is crucial:
-
Cyclization Temperature: During the initial condensation, maintaining the recommended temperature is vital. Exceeding the optimal temperature can lead to side reactions of the highly reactive diethyl malonate.
-
Nitration Conditions: The temperature and rate of addition of the nitrating agent are the most critical factors. Poor temperature control can lead to over-nitration, oxidation of the sensitive methylthio group, or even decomposition of the pyrimidine ring, resulting in a complex and often dark-colored reaction mixture.[3]
Q3: My nitration reaction mixture turned dark brown/black and the yield was very low. What happened?
A dark coloration is a strong indicator of decomposition and oxidative side reactions. This is almost always due to poor temperature control during the addition of the nitrating mixture. The potent oxidizing nature of hot, concentrated nitric acid can degrade the pyrimidine ring and oxidize the methylthio group.[4] To prevent this, ensure your cooling bath is efficient and the nitrating agent is added slowly and portion-wise, keeping the internal temperature strictly within the recommended range (e.g., 0-10 °C).
Troubleshooting Guide: Identification of Side Products
This section addresses specific analytical observations and links them to likely side products, explaining their formation mechanism and suggesting mitigation strategies.
Observation 1: Mass spectrometry shows unexpected peaks at M+16 and M+32.
Q: My LC-MS analysis of the crude product shows the expected mass for the target compound, but also significant peaks corresponding to the molecular weight plus 16 and plus 32 atomic mass units. What are these impurities?
A: These peaks are hallmarks of oxidation of the methylthio group.
-
M+16 Peak: Corresponds to the formation of 2-(Methylsulfinyl)-5-nitropyrimidine-4,6-diol . The sulfur atom in the methylthio group has been oxidized to a sulfoxide.
-
M+32 Peak: Corresponds to the formation of 2-(Methylsulfonyl)-5-nitropyrimidine-4,6-diol . This represents a further oxidation of the sulfur atom to a sulfone.
Causality: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent.[5] If the reaction temperature is too high or the concentration of the nitric acid is excessive, it can readily oxidize the nucleophilic sulfur atom of the thioether.[6][7]
Mitigation & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition of the nitrating agent.
-
Stoichiometry: Use the minimum effective amount of nitric acid.
-
Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents, although this may require significant process development.
Observation 2: ¹H NMR spectrum shows a singlet around δ 11-12 ppm and the absence of the S-CH₃ signal.
Q: I've purified my product, but the NMR spectrum is missing the characteristic methylthio singlet (typically δ 2.5-2.7 ppm). Instead, I see a broad singlet far downfield. What is this compound?
A: This spectrum is consistent with the hydrolyzed side product, 5-nitro-pyrimidine-2,4,6-triol, also known as 5-nitrobarbituric acid.
Causality: The methylthio group can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures during workup or purification. The acidic environment can protonate the sulfur, making the methyl group a better leaving group for nucleophilic attack by water. The resulting 2-thiol is tautomerically unstable and converts to the more stable hydroxyl group.
Mitigation & Prevention:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to ice water rather than adding water to the reaction mixture. This helps to dissipate heat more effectively.
-
Avoid High Temperatures: During workup and recrystallization, avoid prolonged heating, especially in aqueous or acidic solutions.
Observation 3: TLC analysis of the crude product shows a spot at the baseline that does not move.
Q: My crude reaction shows a significant amount of material that remains at the baseline of the TLC plate, even with highly polar solvent systems. What could this be?
A: This highly polar, immobile spot is likely unreacted starting material from the first step, specifically the sodium salt of 2-thiobarbituric acid or its methylated intermediate before nitration.
Causality:
-
Incomplete Cyclization: The initial condensation reaction between diethyl malonate and S-methylisothiourea may not have gone to completion.
-
Incomplete Nitration: The 2-(methylthio)pyrimidine-4,6-diol intermediate is significantly more polar than the final nitro-product and may not have been fully nitrated.
-
Precipitation: The sodium salt of the pyrimidine intermediate may have precipitated from the reaction mixture if the base concentration was not optimal, preventing it from reacting further.
Mitigation & Prevention:
-
Ensure Complete Initial Reaction: Use TLC to monitor the first step to ensure all starting material is consumed before proceeding to nitration.
-
Solubility: Ensure the intermediate is fully dissolved before starting the nitration step. A change of solvent or slight warming might be necessary.
-
Sufficient Nitrating Agent: Ensure a slight stoichiometric excess of the nitrating agent is used to drive the reaction to completion.
Visualizing the Synthetic and Side-Product Pathways
dot digraph "Synthesis_and_Side_Reactions" { graph [fontname="Arial", label="Figure 1: Main Synthetic Pathway and Key Side Reactions", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Main synthetic pathway and key side reactions.
Analytical Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This method is designed to separate the main product from its more polar (hydrolyzed) and slightly more polar (oxidized) side products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8] |
| Mobile Phase A | 0.1% formic acid in water.[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile.[8] |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes.[8] |
| Flow Rate | 0.3 mL/min.[8] |
| Column Temp. | 40 °C.[8] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode recommended. |
| MS Detection | Scan for expected m/z of product and potential side products. |
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] DMSO-d₆ is recommended due to the potential for acidic protons from the diol group.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Interpretation:
-
Target Product: Look for a sharp singlet around δ 2.5-2.7 ppm (S-CH₃) and a singlet for the C5-H (if present before nitration) which will be absent in the final product. The diol protons (-OH) may appear as a broad singlet at a high chemical shift.
-
Hydrolysis Product (5-Nitrobarbituric Acid): The S-CH₃ singlet will be absent. A broad singlet corresponding to the N-H and O-H protons will be visible, often > δ 11 ppm.
-
Oxidized Products: The S-CH₃ singlet will be shifted downfield. For the sulfoxide, expect it around δ 2.8-3.0 ppm. For the sulfone, expect it further downfield, around δ 3.2-3.5 ppm.
-
Troubleshooting Workflow
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Figure 2: Troubleshooting Workflow for Impure Product", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting workflow for impure product.
References
- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. Benchchem.
- S-Methylisothiourea sulfate | 2260-00-6. ChemicalBook.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. (2024-09-18).
- Pyrimidine metabolism. Wikipedia.
- Purine and Pyrimidine Metabolism. (1997-04-12).
- De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. (2023-10-18).
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Synthesis method of S-methyl isothiourea salt. Google Patents.
- Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing).
- Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.
- Thioethers. YouTube. (2019-07-14).
- Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. MDPI.
- Thiols And Thioethers. Master Organic Chemistry. (2015-07-05).
- s-methyl isothiourea sulfate. Organic Syntheses Procedure.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- CAS 1979-97-1 | this compound. Synblock.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. (2025-03-18).
- Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. NIH. (2025-05-27).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Synthesis of diethyl diethylmalonate. Sciencemadness.org. (2020-06-05).
- N,N'-Bis-Boc-S-methylisothiourea. Chem-Impex.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Sci-Hub.
- Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed.
- Diethyl malonate. Wikipedia.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Preparation of diethyl malonate. PrepChem.com.
- SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. (2020-09-30).
- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2014-10-14).
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.
- DIETHYL MALONATE.
- Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate.
- Aryl pyrimidine derivatives. Google Patents.
-
Effects of nitric acid concentration for nitration of fused[8][9][10]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing). Available at:
- Nitration Reactions in Pharma Intermediates. Scribd.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
Sources
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- 3. scribd.com [scribd.com]
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- 10. PURINES AND PYRIMIDINES [library.med.utah.edu]
Technical Support Center: Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
Welcome to the technical support center for the synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of this synthetic process. Here, we will address common challenges, offer alternative strategies, and provide detailed protocols to ensure the successful and efficient synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and why?
A1: The most prevalent and economically viable starting material is 2-thiobarbituric acid. This is due to its commercial availability and its inherent pyrimidine-4,6-diol structure. The synthesis then proceeds through a two-step sequence: S-methylation followed by nitration. This route is often preferred for its straightforward nature and generally high yields.[1][2]
Q2: What are the key challenges in the nitration of 2-(methylthio)pyrimidine-4,6-diol?
A2: The primary challenges during the nitration step are controlling the reaction's exothermicity and preventing over-nitration or degradation of the starting material. The pyrimidine ring is susceptible to oxidative degradation under harsh nitrating conditions. Therefore, careful temperature control and the choice of an appropriate nitrating agent are crucial for a successful reaction.
Q3: Are there alternative synthetic strategies that avoid the direct nitration of the pyrimidine ring?
A3: Yes, an alternative approach involves a condensation reaction. This method starts with diethyl malonate, which is first nitrated to form diethyl 2-nitromalonate. This intermediate is then cyclized with thiourea, followed by methylation to yield the final product.[3] This strategy can be advantageous as it avoids the potentially harsh conditions of direct nitration on the pre-formed pyrimidine ring.
Troubleshooting Guide
Issue 1: Low yield during the S-methylation of 2-thiobarbituric acid.
-
Question: My S-methylation of 2-thiobarbituric acid with iodomethane is resulting in a low yield. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Deprotonation: The thione tautomer of 2-thiobarbituric acid needs to be deprotonated to the thiolate for efficient alkylation. Ensure that a sufficient molar equivalent of a suitable base, such as sodium hydroxide, is used.[1][2] The reaction is typically performed in a protic solvent like ethanol with aqueous sodium hydroxide.
-
Reaction Temperature and Time: While the reaction proceeds at room temperature, gentle heating to around 60°C for a couple of hours after the initial overnight stirring can drive the reaction to completion.[1][2]
-
Choice of Alkylating Agent: Iodomethane is generally effective.[1][2][4] Dimethyl sulfate can also be used as a methylating agent.[3][5] Ensure the alkylating agent is fresh and added dropwise to control any potential exotherm.
-
Issue 2: The nitration reaction is turning dark, and I am isolating a complex mixture of byproducts.
-
Question: When I attempt to nitrate 2-(methylthio)pyrimidine-4,6-diol with fuming nitric acid, the reaction mixture darkens significantly, and the desired product is obtained in very low purity. What is happening and how can I prevent it?
-
Answer:
-
Oxidative Degradation: A dark reaction mixture is a strong indicator of oxidative degradation of the pyrimidine ring. This is often caused by excessively high reaction temperatures. The nitration should be performed at a low temperature, typically by adding the pyrimidine substrate portion-wise to the nitrating agent in an ice bath to maintain a controlled temperature.[6]
-
Nitrating Agent Concentration: Using fuming nitric acid alone can be too harsh.[6] A mixture of fuming nitric acid and a milder acid, such as acetic acid, can moderate the reactivity and lead to a cleaner reaction.[7][8] This provides a more controlled release of the nitronium ion.
-
Alternative Nitrating Agents: For sensitive substrates, consider alternative nitrating agents like nitro-saccharin in the presence of a Lewis acid, or acetyl nitrate.[9] However, be aware of the potential hazards associated with these reagents.
-
Issue 3: Poor solubility of 2-(methylthio)pyrimidine-4,6-diol in the nitration media.
-
Question: My starting material, 2-(methylthio)pyrimidine-4,6-diol, has poor solubility in the fuming nitric acid, leading to a heterogeneous reaction mixture and inconsistent results. How can I address this?
-
Answer:
-
Co-solvent: Employing a co-solvent can significantly improve solubility. Acetic acid is a common and effective choice that is miscible with fuming nitric acid and can help to dissolve the substrate.[7][8]
-
Order of Addition: Instead of adding the solid pyrimidine to the acid, consider dissolving it in the co-solvent first (if possible) and then adding this solution to the nitrating agent at a controlled rate.
-
Stirring: Ensure vigorous and efficient stirring to maximize the interaction between the solid substrate and the liquid phase in a heterogeneous reaction.
-
Alternative Synthetic Routes at a Glance
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Route A | 2-Thiobarbituric Acid | 1. S-Methylation2. Nitration | Fewer steps, readily available starting material. | Nitration can be harsh and requires careful control. |
| Route B | Diethyl Malonate | 1. Nitration2. Cyclization with Thiourea3. S-Methylation | Avoids direct nitration of the pyrimidine ring. | More steps, potentially lower overall yield.[3] |
Visualizing the Synthetic Pathways
Route A: From 2-Thiobarbituric Acid
Caption: Synthetic pathway starting from 2-Thiobarbituric Acid.
Route B: From Diethyl Malonate
Caption: Alternative synthesis starting from Diethyl Malonate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol from 2-Thiobarbituric Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-thiobarbituric acid (1 equivalent) in ethanol.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (1.1 equivalents) to the suspension at room temperature.
-
Methylation: Slowly add iodomethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature. Following this, warm the reaction to 60°C and continue stirring for an additional 2 hours.[1][2]
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and cool the mixture in an ice bath for 2 hours to facilitate precipitation.
-
Isolation: Collect the precipitated solid by filtration, wash with ice-cold water, and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.[2]
Protocol 2: Nitration of 2-(Methylthio)pyrimidine-4,6-diol
Caution: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, add acetic acid. Slowly and carefully, add fuming nitric acid while maintaining the internal temperature below 10°C.
-
Substrate Addition: To the cold nitrating mixture, add 2-(methylthio)pyrimidine-4,6-diol (1 equivalent) in small portions, ensuring the temperature does not rise above 10°C.
-
Reaction: Stir the reaction mixture at a low temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Google Patents. (n.d.). WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
Semantic Scholar. (n.d.). A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Retrieved from [Link]
Sources
- 1. 2-(methylthio)pyrimidine-4,6-diol | 1979-98-2 [chemicalbook.com]
- 2. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 1979-98-2 | 2-(Methylthio)pyrimidine-4,6-diol | Alcohols | Ambeed.com [ambeed.com]
- 7. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Pyrimidine Synthesis with the Taguchi Method
Welcome to the technical support center for optimizing pyrimidine synthesis parameters using the Taguchi method. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to empower you with the knowledge to efficiently optimize your pyrimidine synthesis, leading to higher yields, improved purity, and more robust reaction conditions.
Introduction to the Taguchi Method in Pyrimidine Synthesis
The Taguchi method is a powerful statistical tool for designing experiments to optimize process parameters.[1][2][3] Unlike traditional one-factor-at-a-time experiments, the Taguchi method allows for the simultaneous investigation of multiple factors and their effects on a given outcome with a reduced number of experimental runs.[1][4] This is achieved through the use of orthogonal arrays, which are balanced experimental designs that allow for the independent evaluation of each factor's contribution.[1][3]
In the context of pyrimidine synthesis, where numerous factors can influence the reaction's success, the Taguchi method offers a systematic and efficient approach to identify the optimal set of conditions. Key parameters often investigated include catalyst type and concentration, reaction temperature, solvent polarity, and reactant ratios. By analyzing the signal-to-noise (S/N) ratio, researchers can identify the factor settings that minimize variability and produce a more robust and reliable synthesis.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions about applying the Taguchi method to pyrimidine synthesis.
Q1: What are the key parameters to consider for optimization in a Biginelli reaction for pyrimidine synthesis using the Taguchi method?
When setting up a Taguchi design for a Biginelli reaction, it is crucial to identify the factors that are most likely to influence the yield and purity of your dihydropyrimidinone (DHPM) product. Based on common laboratory practices, the following parameters are critical starting points for your investigation:
-
Catalyst Type and Loading: The choice of catalyst, whether a Brønsted or Lewis acid, and its concentration are pivotal.[6] Insufficient catalyst can lead to low conversion, while excessive amounts may promote side reactions.[6]
-
Reaction Temperature: Temperature significantly affects reaction kinetics.[6] While many Biginelli reactions are conducted under reflux, exploring a range of temperatures can help identify an optimum that balances reaction rate with product stability.
-
Solvent Polarity: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[6] Polar solvents are generally preferred for this reaction.[6][7]
-
Reactant Stoichiometry: The molar ratios of the aldehyde, β-ketoester, and urea (or thiourea) can impact the formation of the desired product versus side products. Optimizing these ratios can suppress the formation of unwanted byproducts.[8]
Q2: How do I select the appropriate orthogonal array for my experiment?
The selection of the correct orthogonal array depends on two main factors: the number of parameters (factors) you want to investigate and the number of levels (settings) for each parameter. The notation for an orthogonal array is typically LN(XY), where N is the number of experimental runs, X is the number of levels, and Y is the number of factors.
For example, if you are investigating four different factors, each at three distinct levels (e.g., three different temperatures, three different catalyst concentrations), an L9(34) orthogonal array would be a suitable choice.[9][10] This design allows you to study the effects of these four factors with only nine experiments, a significant reduction from the 81 experiments required for a full factorial design.[4]
Q3: What does the Signal-to-Noise (S/N) ratio tell me in the context of pyrimidine synthesis?
The S/N ratio is a key metric in the Taguchi method that measures the robustness of your process. It quantifies the effect of the experimental factors on the outcome (e.g., yield) while considering the inherent variability. There are different types of S/N ratios depending on the desired outcome:
-
Larger-the-Better: Used when the goal is to maximize the response, such as reaction yield.
-
Smaller-the-Better: Used when the goal is to minimize the response, such as the formation of an impurity.
-
Nominal-the-Best: Used when the goal is to achieve a specific target value.
For pyrimidine synthesis, you will most likely use the "larger-the-better" S/N ratio for the product yield. A higher S/N ratio indicates that the factor level provides a more robust performance with less variation.
Q4: I am observing a significant drop in yield when scaling up my optimized pyrimidine synthesis. What could be the cause?
A decrease in yield upon scale-up is a frequent challenge in chemical synthesis.[8] Several factors can contribute to this issue:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing and heat dissipation can lead to localized temperature gradients and concentration differences, affecting reaction rates and promoting side reactions.
-
Purity of Starting Materials: Impurities in reagents can have a more pronounced negative effect on a larger scale.[8]
-
Changes in Surface Area-to-Volume Ratio: This change can alter the reaction kinetics and the efficiency of heat transfer.[8]
To troubleshoot this, it is recommended to re-optimize critical parameters at the larger scale, ensure rigorous quality control of starting materials, and consider the engineering aspects of the reactor setup.[8]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your pyrimidine synthesis experiments.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a large amount of unreacted starting materials (aldehyde, β-ketoester).
-
The isolated yield of the desired pyrimidine derivative is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The catalyst may be deactivated or used in an insufficient amount.[6] Increase the catalyst loading incrementally or switch to a more active catalyst. For instance, if a mild Lewis acid is ineffective, a stronger one might be necessary.[6] |
| Low Reaction Temperature | The activation energy for the reaction may not be reached.[6] Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to avoid product degradation.[6] |
| Steric Hindrance | Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[6] Consider increasing the reaction time or using a more potent catalyst to overcome the steric barrier. |
| Poor Reagent Purity | Impurities in the starting materials can inhibit the reaction.[6] Ensure the purity of all reagents before use. Recrystallization or distillation of starting materials may be necessary. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
Unexpected peaks appear in the HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hantzsch-type Dihydropyridine Formation | This can occur as a competing reaction, especially with urea.[6] Try using thiourea as the nitrogen source or adjust the stoichiometry of the reactants. |
| Aldol Condensation of the Aldehyde | Some aldehydes are prone to self-condensation under acidic conditions.[6] Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| Oxidation of the Dihydropyrimidine Ring | The product can be susceptible to oxidation, especially at elevated temperatures.[8] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8] |
| Formation of Insoluble Byproducts | An intermediate or byproduct may have low solubility in the chosen solvent, leading to precipitation.[6] Experiment with a different solvent system that can better solubilize all components of the reaction.[6] |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Closely Related Impurities | Side products with similar polarity to the desired product can make purification challenging. Re-optimize the reaction conditions using the Taguchi method to minimize the formation of these specific impurities. |
| Residual Catalyst or Reagents | The crude product may be contaminated with the catalyst or unreacted starting materials. Perform an appropriate aqueous workup to remove acidic or basic catalysts and water-soluble reagents before attempting purification. |
| Product Oiling Out | The product may have a low melting point or be amorphous. Try different solvent systems for crystallization or consider alternative purification techniques such as preparative HPLC. |
Visualizing the Taguchi Workflow
The following diagram illustrates the typical workflow for optimizing pyrimidine synthesis using the Taguchi method.
Caption: A flowchart of the Taguchi method for experimental optimization.
Troubleshooting Decision Tree
This decision tree provides a logical path for diagnosing and resolving common problems encountered during pyrimidine synthesis optimization.
Caption: A decision tree for troubleshooting pyrimidine synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- LibreTexts. (2023). 14.1: Design of Experiments via Taguchi Methods - Orthogonal Arrays.
- Chen, Y. L., et al. (2022). Using Taguchi Method to Determine the Optimum Conditions for Synthesizing Parapyruvate. International Journal of Molecular Sciences, 23(6), 3043.
- Tran, T. V., et al. (2022). Taguchi L9 (34) Orthogonal Array Design for Photocatalytic Degradation of Methylene Blue Dye by Green ZnO Particles Biosynthesized by Chrysanthemum spp. Flower Extract. Catalysts, 12(10), 1123.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- ResearchGate. (n.d.). Prediction of photophysical properties of pyrimidine chromophores using Taguchi method.
- University of Michigan. (2014). Taguchi Orthogonal Arrays.
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- Wikipedia. (n.d.). Taguchi methods.
- Minitab. (n.d.). Taguchi designs.
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- ResearchGate. (n.d.). The Taguchi L9 orthogonal array design of experiment.
- MDPI. (2023). Waste Sunflower Oil as a Feedstock for Efficient Single-Cell Oil and Biomass Production by Yarrowia lipolytica.
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- 4. Using Taguchi Method to Determine the Optimum Conditions for Synthesizing Parapyruvate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Managing reaction conditions to prevent degradation of nitropyrimidines
Technical Support Center: Nitropyrimidine Stability
A Guide to Managing Reaction Conditions and Preventing Degradation
Welcome to the Technical Support Center for nitropyrimidine chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for handling and preventing the degradation of nitropyrimidine compounds. These molecules are vital precursors in the synthesis of bioactive compounds, but their inherent reactivity requires careful management of experimental conditions.[1][2][3] This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Reacting to Common Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic approach and actionable solutions.
Question 1: My reaction yield is consistently low, and I suspect my starting nitropyrimidine is degrading. What are the most likely causes?
Answer: Low yield is a classic indicator of starting material degradation. Nitropyrimidines are susceptible to several degradation pathways, often triggered by seemingly minor variations in reaction conditions. The primary culprits are typically pH, temperature, and light.
-
pH-Mediated Hydrolysis: The pyrimidine ring and the nitro group can be susceptible to hydrolysis under strongly acidic or, more commonly, alkaline conditions.[4] For every one-point increase in pH above 7, the rate of alkaline hydrolysis can increase tenfold for certain susceptible compounds.[4] This rapid breakdown can consume your starting material before the desired reaction can complete.
-
Thermal Decomposition: Excessive heat can cause the molecule to fragment or the nitro group to be lost.[5] While many heterocyclic compounds are stable to a certain point, decomposition can begin at temperatures above 250°C, and even lower temperatures over extended reaction times can contribute to yield loss.[6][7]
-
Photodegradation: Many nitroaromatic compounds are sensitive to UV light.[5] Exposure to ambient laboratory light or direct sunlight during a reaction can induce photochemical reactions, leading to the formation of byproducts and a reduction in the concentration of your active starting material.[8]
To diagnose the issue, begin by running a small-scale control reaction where you rigorously control these three factors: buffer the reaction to a neutral pH (if compatible with your chemistry), run the reaction at the lowest possible temperature for the desired transformation, and protect the reaction vessel from light using aluminum foil or amber glassware.
Question 2: I'm analyzing my reaction mixture with HPLC/LC-MS and see new, unexpected peaks that weren't present in my starting material. What could they be?
Answer: The appearance of new peaks is a strong confirmation that degradation is occurring. The identity of these degradation products provides valuable clues about the underlying mechanism. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for identifying and quantifying these products.[9][10][11][12]
Common degradation products include:
-
Hydrolysis Products: Under acidic or basic conditions, you might observe products where the nitro group has been modified or where the pyrimidine ring has been opened.
-
Photodegradation Products: UV light can trigger complex rearrangements or reduction of the nitro group to a nitroso or amino group.[5][8]
-
Oxidation Products: In the presence of an oxidant or even atmospheric oxygen, N-oxides can form on the pyridine nitrogen.[5]
-
Reduction Products: If your reaction conditions are unintentionally reductive, the nitro group (-NO₂) is often the first functional group to be reduced, typically to an amino group (-NH₂).
Below is a workflow to help identify these unknown peaks.
Caption: Workflow for identifying unknown chromatographic peaks.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the proactive management and handling of nitropyrimidines.
Q1: How does pH specifically affect the stability of nitropyrimidines, and how can I control it?
A: The pH of the reaction medium is one of the most critical factors governing nitropyrimidine stability.[13] Both acidic and basic conditions can catalyze degradation, but alkaline hydrolysis is often the more aggressive pathway for many related heterocyclic compounds.[4] The electron-withdrawing nature of the nitro group and the nitrogen atoms in the pyrimidine ring makes the system susceptible to nucleophilic attack by hydroxide ions.
Causality: In a basic solution, hydroxide ions can act as nucleophiles, attacking electron-deficient carbons in the pyrimidine ring, which can lead to ring-opening or substitution reactions. This process, known as alkaline hydrolysis, can significantly reduce the concentration of the desired compound.
| pH Range | Predominant Risk | Recommended Action |
| < 4 | Acid-catalyzed hydrolysis | Buffer the system towards neutral pH if the reaction chemistry allows. |
| 4 - 7 | Generally Optimal Stability Zone | Maintain pH within this range using a suitable buffer system (e.g., phosphate, acetate).[4] |
| > 7 | Alkaline-catalyzed hydrolysis (High Risk) | Avoid unbuffered basic conditions. If a basic catalyst is required, consider using a non-nucleophilic organic base and run the reaction at a low temperature for the minimum time necessary. |
Control Protocol:
-
Measure the pH: Before adding your nitropyrimidine, measure the pH of your solvent/reagent mixture.
-
Select a Buffer: Choose a buffer system that is effective in the desired pH range (ideally 4-7) and is inert to your reaction conditions.
-
Adjust pH: Add the buffer to your reaction mixture and adjust the pH as needed before introducing the nitropyrimidine.
Q2: Are nitropyrimidines sensitive to light, and what precautions should I take?
A: Yes, nitroaromatic compounds are frequently photosensitive.[5] Energy from UV or even high-intensity visible light can promote electrons to higher energy states, initiating photochemical reactions. This can lead to the reduction of the nitro group or complex molecular rearrangements, creating impurities that can be difficult to separate.[8][14]
Precautionary Measures:
-
Use Amber Glassware: Amber vials and flasks are designed to block UV and short-wavelength visible light.
-
Work in a Darkened Area: When handling the compound in its pure form or in solution, minimize exposure to direct overhead lighting.
-
Wrap Reaction Vessels: For reactions running over extended periods, wrap the flask or vial completely with aluminum foil.
Caption: Common stressors leading to nitropyrimidine degradation.
Q3: What analytical techniques are best for monitoring the stability of my nitropyrimidine compound?
A: A robust analytical method is essential for confirming the stability of your compound and quantifying any degradation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies. It is excellent for separating the parent compound from its degradation products and quantifying each.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products. It provides the molecular weight of the impurities, which is a critical piece of information for elucidating their structures.[11]
-
Forced Degradation Studies: This is an experimental approach where you intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to generate potential degradation products.[15] Analyzing the results by LC-MS helps you understand the compound's liabilities and validates that your analytical method can detect all relevant impurities.
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Degradation
This protocol provides a self-validating system to ensure the stability of your nitropyrimidine throughout a reaction.
-
Vessel Preparation: Select an appropriately sized round-bottom flask made of amber glass. If amber glass is unavailable, wrap a clear flask securely in aluminum foil. Ensure the flask is clean and completely dry.
-
Atmosphere Control: Assemble the reaction apparatus under an inert atmosphere. Purge the vessel with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Preparation: Use high-purity, anhydrous solvents. If the reaction medium is aqueous, use a buffer to maintain the pH between 4 and 7.[4] De-gas all solvents prior to use to remove dissolved oxygen.
-
Temperature Control: Place the reaction vessel in a cooling bath (ice-water or cryo-cool) before adding any reagents. If the reaction requires heat, use a precisely controlled heating mantle or oil bath and set it to the minimum temperature required for the transformation.
-
Reagent Addition: Add solvents and all other reagents to the flask before adding the nitropyrimidine. Allow the mixture to reach the target temperature.
-
Nitropyrimidine Addition: Dissolve the nitropyrimidine in a small amount of the reaction solvent and add it slowly (dropwise) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or a rapid LC-MS method. The goal is to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions.
-
Work-up: Upon completion, quench the reaction and proceed with the work-up and purification promptly. Avoid letting the crude reaction mixture sit for extended periods.
Caption: Experimental workflow for minimizing degradation.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Bong-Soo, K., et al. (n.d.). Possible degradation pathways of nitenpyram by strain NIT-2. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. [Link]
-
Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. Retrieved from [Link]
-
van Gennip, A. H., et al. (2006). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Retrieved from [Link]
-
Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13(03), 263-281. [Link]
-
Sharpless, C. M., & Linden, K. G. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5(4), 713-723. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
-
Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(17), 4443-50. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
-
Johnson, K. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10346–10352. [Link]
-
ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from [Link]
-
Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from [Link]
-
Sharpless, C. M., & Linden, K. G. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Szafraniec-Gorol, G., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4455. [Link]
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Homem, N. C. C., & Santos, L. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1346. [Link]
-
Williams, A. D., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water, 16(3), 442. [Link]
-
Wang, L., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(5), 595-602. [Link]
-
Jaźwińska-Tabor, K., & Wróbel, R. J. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(25), 20213–20231. [Link]
-
Kumar, V., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-92. [Link]
-
Parales, R. E., & Ditty, J. L. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 190–217. [Link]
-
Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]
-
Szafraniec-Gorol, G., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(15), 4272. [Link]
-
Bashir, H., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. Catalysts, 14(1), 69. [Link]
-
Gupta, V. K., et al. (2007). Photochemical degradation of the hazardous dye Safranin-T using TiO2 catalyst. Journal of Colloid and Interface Science, 309(2), 464-9. [Link]
-
Asghar, A., et al. (2024). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. Water, 16(11), 1548. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-(Methylthio)-5-nitropyrimidine-4,6-diol via recrystallization. This document is structured to address common questions and troubleshooting scenarios encountered in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its recrystallization?
A1: The molecular structure of this compound (MW: 203.18 g/mol ) is highly polar.[1] This is due to several key features:
-
Two Hydroxyl (-OH) Groups: These groups are potent hydrogen bond donors and acceptors.
-
Nitro (-NO2) Group: This is a strong electron-withdrawing group that significantly increases the molecule's polarity.
-
Pyrimidine Ring: The nitrogen atoms within the heterocyclic ring contribute to its polar nature.
These characteristics dictate that the compound will be most soluble in polar solvents. A closely related analogue, 2-(Methylthio)pyrimidine-4,6-diol, is known to be soluble in polar solvents like ethanol and methanol and has a very high melting point (>300 °C), suggesting strong intermolecular forces.[2][3] The addition of a nitro group is expected to maintain or enhance this polarity.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[4] This differential solubility is crucial for maximizing product recovery.[5][6] For this specific polar compound, polar solvents are the logical starting point.
A systematic approach involves small-scale solubility tests:
-
Place a few milligrams of your crude solid into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature.
-
If the compound dissolves at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.
-
If it does not dissolve, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a promising candidate solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Q3: What is the difference between single-solvent and two-solvent recrystallization, and when should I use each?
A3:
-
Single-Solvent Recrystallization: This is the preferred and most straightforward method.[7] It is used when you can find a single solvent that provides high solubility for your compound when hot and low solubility when cold.[4]
-
Two-Solvent Recrystallization (Solvent/Anti-Solvent): This method is employed when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) until the solution becomes cloudy (saturated).[7][8] For polar compounds, common solvent pairs include ethanol/water or methanol/diethyl ether.[9]
You should always attempt a single-solvent recrystallization first due to its simplicity. If you cannot find a suitable single solvent after several trials, then a two-solvent system is the appropriate alternative.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common and immediate method for assessing purity after recrystallization is by measuring the melting point.[10] A pure crystalline solid will have a sharp, well-defined melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Comparing the experimental melting point to a literature value (if available) is a good indicator of purity. Further analysis can be conducted using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols & Data
Solvent Selection Guide
The following table summarizes potential solvents for the recrystallization of this compound based on its polar nature. Small-scale trials are essential to confirm the optimal choice.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Water | 100 | High | Strong hydrogen bonding may lead to high solubility at boiling but potentially low solubility at room temp. A good candidate. |
| Ethanol | 78 | High | Often a good choice for polar organic molecules. May require a water anti-solvent if solubility is too high when cold.[4] |
| Methanol | 65 | High | Similar to ethanol but more polar. Its lower boiling point can be a disadvantage.[10] |
| Isopropanol | 82 | Medium-High | Less polar than ethanol; may offer a better solubility differential. |
| Acetonitrile | 82 | Medium-High | A polar aprotic solvent; can be effective if protic solvents lead to solvation issues. |
| Ethyl Acetate | 77 | Medium | May be a good choice, potentially in a mixed system with a non-polar solvent like hexanes.[4] |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point limits the effective temperature range.[8] |
Protocol 1: Single-Solvent Recrystallization
This protocol assumes a suitable solvent (e.g., water or ethanol) has been identified from preliminary tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves completely.[5][6]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[7][11]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[6][12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[5][10] It is crucial to use cold solvent to avoid redissolving the product.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Visualization of the Recrystallization Workflow
Caption: Decision tree for troubleshooting crystallization failure.
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form. [13] * Solution: Gently boil off a portion of the solvent to concentrate the solution. Allow it to cool again. [11][12]* Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not begun. [13] * Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth. [5][12] * Solution 2: Add a Seed Crystal. If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a template for further crystal growth. [12][13] Q: My compound separated as an oil instead of a solid. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is very high. [12][13]The oil often traps impurities, defeating the purpose of recrystallization. [11][14]
-
Solution 1: Re-heat and Add More Solvent. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow it to cool very slowly. [12][13]* Solution 2: Lower the Cooling Temperature. Try cooling the solution more slowly and perhaps not as cold. Sometimes, oiling out occurs at very low temperatures.
-
Solution 3: Change Solvents. If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a two-solvent system. [13] Q: My final yield is very low. Why did this happen and can I improve it?
A:
-
Potential Cause 1: Too much solvent was used. This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor. [5][12]* Potential Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper and was lost.
-
Potential Cause 3: Excessive washing. Using too much washing solvent or solvent that was not sufficiently cold can redissolve the product. [5]* Solution: To improve yield, always use the minimum amount of near-boiling solvent for dissolution and wash the final crystals with a minimum amount of ice-cold solvent. [5][6]If you suspect product remains in the mother liquor, you can try to concentrate it by boiling off some solvent to obtain a second crop of crystals, though this second crop may be less pure.
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Sathee. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. UCLA Chemistry & Biochemistry. [Link]
- Myerson, A. S. (2002).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Department of Chemistry, University of California, Riverside. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Pharmaceutical Equipment. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methylthio)-5-nitropyrimidine. PubChem. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylthiopyrimidine-4,6-diol. PubChem. [Link]
-
Kharlamova, A. D., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4991. [Link]
Sources
- 1. CAS 1979-97-1 | this compound - Synblock [synblock.com]
- 2. 2-Methylthiopyrimidine-4,6-diol | C5H6N2O2S | CID 74795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. content.e-bookshelf.de [content.e-bookshelf.de]
Validation & Comparative
A Comparative Analysis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol as a Synthetic Intermediate in Pyrimidine Chemistry
In the landscape of medicinal chemistry and organic synthesis, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor, relying heavily on the selection of appropriate starting materials or intermediates. This guide provides a detailed comparative analysis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, evaluating its properties and synthetic utility against other common pyrimidine intermediates. Our focus is on its role in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyrimidine chemistry.
Introduction to Pyrimidine Intermediates
The pyrimidine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups (EWGs) such as a nitro (-NO₂) group. The position and nature of the leaving group are critical determinants of the reaction's feasibility and outcome. Historically, 2-halopyrimidines (especially 2-chloro derivatives) have been the workhorses for introducing nucleophiles at the C2-position. However, alternative intermediates like 2-(methylthio)pyrimidines offer a distinct set of properties and reactivity profiles that can be advantageous in specific synthetic contexts.
This guide centers on this compound, a highly activated pyrimidine derivative. The presence of the strongly deactivating nitro group at C5 and the electron-donating hydroxyl groups at C4 and C6 creates a unique electronic environment that significantly influences the reactivity at the C2-position.
Physicochemical Profile and Electronic Considerations
The reactivity of this compound is governed by the interplay of its substituents:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly acidifies the ring protons and, more importantly, stabilizes the negative charge in the Meisenheimer complex, which is the key intermediate in SNAr reactions. This activation is crucial for the displacement of the leaving group at C2.
-
Hydroxyl Groups (-OH): Located at C4 and C6, these groups exist in a tautomeric equilibrium with their keto forms (pyrimidin-4-one and -6-one). In their hydroxyl form, they are electron-donating by resonance, which would typically deactivate the ring towards nucleophilic attack. However, their acidic nature and potential to deprotonate can modulate the overall charge and reactivity of the substrate.
-
Methylthio Group (-SMe): The C-S bond at the C2 position is the target for nucleophilic attack. The methylthio group is a moderately good leaving group, generally considered superior to alkoxy groups but often less reactive than halogens like chlorine in SNAr reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The central point of comparison for this intermediate is its efficiency in SNAr reactions versus the more conventional 2-chloro-5-nitropyrimidine-4,6-diol. The SNAr mechanism proceeds in two steps: nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.
Caption: Generalized two-step SNAr mechanism on a pyrimidine ring.
The rate-determining step is typically the initial nucleophilic attack. However, the ability of the leaving group to depart from the Meisenheimer complex also plays a crucial role.
| Feature | 2-(Methylthio) Derivative | 2-Chloro Derivative | Rationale & Justification |
| Leaving Group Ability | Moderate | Good to Excellent | Chlorine is more electronegative and can better stabilize the forming negative charge upon departure. The C-Cl bond is generally more polarized and weaker than the C-S bond in this context. |
| Reaction Conditions | Often requires slightly higher temperatures or longer reaction times. | Typically reacts under milder conditions. | The better leaving group ability of chloride allows for faster reaction kinetics. |
| Side Reactions | Low potential for side reactions. The C-S bond is stable under many conditions. | Can be susceptible to hydrodehalogenation under certain reductive conditions. | The methylthio group is generally robust. |
| Substrate Availability | Can be synthesized from thiourea and diethyl malonate derivatives. | Typically synthesized via chlorination of the corresponding pyrimidinone (e.g., with POCl₃). | Both routes are well-established in organic synthesis. |
| Toxicity/Handling | Methylthiol (MeSH) is a volatile and malodorous byproduct. | HCl is the typical byproduct, which is corrosive but easily neutralized. | Both byproducts require appropriate handling and workup procedures. |
Expert Insight: While the 2-chloro analogue is often more reactive, the 2-(methylthio) derivative provides a valuable alternative, particularly when the high reactivity of the chloro-compound is problematic, leading to undesired side reactions with other functional groups in a complex molecule. The softer nature of the sulfur atom can also lead to different selectivity profiles with ambident nucleophiles.
Comparative Synthetic Applications & Workflow
A practical application for this compound is in the synthesis of 2-amino-5-nitropyrimidine-4,6-diol, a potential precursor for further elaboration. Let's compare the synthetic workflow for this conversion starting from both the methylthio and chloro intermediates.
Caption: Comparative synthetic routes to 2-amino-5-nitropyrimidine-4,6-diol.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine-4,6-diol
This protocol is adapted from the procedure described in the patent literature for the methylthio derivative.
Objective: To displace the methylthio group with an amino group via nucleophilic aromatic substitution.
Materials:
-
This compound (1 equivalent)
-
Aqueous Ammonia (25-30% solution, large excess)
-
Ethanol (as co-solvent, optional)
-
Round-bottom flask equipped with a reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Setup: To a round-bottom flask, add this compound.
-
Reagent Addition: Add a large excess of aqueous ammonia. If the starting material has low solubility, a co-solvent like ethanol can be added.
-
Causality: A large excess of the nucleophile (ammonia) is used to drive the reaction to completion according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy to overcome the reaction barrier, which is expected to be higher than for a corresponding 2-chloro derivative.
-
-
Workup: a. Cool the reaction mixture to room temperature, then chill further in an ice bath. b. The product, being a highly polar and often colored solid, should precipitate. c. Collect the solid by vacuum filtration. d. Wash the solid with cold water to remove excess ammonia and salts, followed by a cold non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Validation: The identity and purity of the resulting 2-amino-5-nitropyrimidine-4,6-diol should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation System: The protocol's success is validated by the clear physical change (precipitation of product) and confirmed by TLC analysis showing consumption of the starting material and appearance of a new, more polar spot corresponding to the amino product. Final confirmation requires spectroscopic analysis.
Conclusion and Strategic Recommendations
This compound is a viable and valuable intermediate in the synthesis of functionalized pyrimidines. While it is generally less reactive than its 2-chloro counterpart in SNAr reactions, this perceived disadvantage can be a strategic asset.
Choose this compound when:
-
A milder reactivity profile is needed to avoid side reactions with sensitive functional groups elsewhere in the molecule.
-
The synthetic route to the methylthio derivative is more convenient or higher yielding than the chlorination route.
-
Issues with hydrodehalogenation of a chloro-analogue are a concern.
Choose a 2-Chloro-pyrimidine when:
-
Maximum reactivity and faster reaction times are desired.
-
The reaction is being performed with a weak nucleophile that requires a highly active electrophile.
-
The synthetic protocol is optimized for a chloro-leaving group.
Ultimately, the choice of intermediate is a tactical decision in the broader strategy of a multi-step synthesis. Understanding the comparative reactivity and handling characteristics of both methylthio and halogenated pyrimidines empowers the research scientist to make more informed and effective decisions in the design and execution of synthetic routes toward novel chemical entities.
References
- Title: Process for the preparation of 2-amino-5-nitropyrimidine-4,6-diol.
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-(Methylthio)pyrimidine Derivatives
In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, pyrimidine derivatives have consistently emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide delves into the efficacy of a specific subclass, 2-(methylthio)-5-nitropyrimidine-4,6-diol derivatives, as potential enzyme inhibitors. While direct and extensive research on this precise scaffold is emerging, this guide will provide a comparative analysis based on structurally related 2-(methylthio)pyrimidine and 5-nitropyrimidine analogues. By examining the existing experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this chemical series and a framework for future investigations.
The Pyrimidine Scaffold: A Foundation for Enzyme Inhibition
The pyrimidine ring, a fundamental component of nucleic acids, is a versatile scaffold in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with the active sites of enzymes makes it an attractive starting point for inhibitor design. The substitution pattern on the pyrimidine ring plays a crucial role in determining the inhibitory potency and selectivity. The introduction of a methylthio group at the 2-position and a nitro group at the 5-position, as in our core structure of interest, significantly influences the electronic and steric properties of the molecule, thereby modulating its interaction with target enzymes.
Potential Enzyme Targets for this compound Derivatives
Based on the biological activities of structurally similar compounds, several enzyme classes are plausible targets for this compound derivatives.
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway and a validated target for the treatment of autoimmune diseases and cancer.[1][2] The pyrimidine core of our lead structure suggests a potential interaction with the substrate-binding site of DHODH. While direct evidence is pending, the general success of pyrimidine-based molecules as DHODH inhibitors warrants investigation into this target.
Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Numerous pyrimidine derivatives have been developed as potent kinase inhibitors.[3] The 2-(methylthio)pyrimidine scaffold has been incorporated into inhibitors of various kinases, suggesting that derivatives of this compound could also exhibit kinase inhibitory activity.
Nitric Oxide Synthase (iNOS)
A study on 5-nitropyrimidine-2,4-dione analogues has demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4] This finding suggests that the 5-nitro-pyrimidine core is a key pharmacophore for iNOS inhibition, making this enzyme a promising target for the compounds of interest.
Comparative Efficacy of Related Pyrimidine Derivatives
To provide a tangible comparison, the following table summarizes the inhibitory activities of various 2-(methylthio)pyrimidine and 5-nitropyrimidine derivatives against different enzymes. It is important to note that these are not direct derivatives of this compound but serve as valuable surrogates for understanding potential efficacy.
| Compound Class | Target Enzyme | Key Derivative(s) | IC50/Ki Value(s) | Reference(s) |
| 5-Nitropyrimidine-2,4-dione analogues | Inducible Nitric Oxide Synthase (iNOS) | Compound 36 | IC50: 6.2 μM (iNOS activity), 8.6 μM (NO production) | [4] |
| Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Protein Kinase CK2 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | IC50: 0.1 μM | [5] |
| Pyrrolopyrimidine derivatives | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Compound 18k (Furan substituted) | IC50: 54.1 nM | [6] |
| 2,4-Diamino-furo[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) | N-{4-[(2,4-diamino-5-methyl-furo[2,3-d]pyrimidin-6-yl)thio]-benzoyl}-l-glutamic acid | Nanomolar inhibitor of Pneumocystis carinii and Mycobacterium avium DHFR | [1] |
Experimental Protocols for Enzyme Inhibition Assays
The following are generalized, step-by-step methodologies for assessing the inhibitory potential of novel compounds against the aforementioned enzyme targets. These protocols should be optimized based on the specific enzyme and inhibitor characteristics.
In Vitro iNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against iNOS.
Methodology:
-
Enzyme Source: Recombinant murine or human iNOS.
-
Substrate: L-arginine.
-
Assay Principle: Measurement of the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.
-
Procedure: a. Prepare a reaction mixture containing iNOS, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and L-arginine in a suitable buffer (e.g., HEPES). b. Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is included. c. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction and measure the nitrite concentration by adding Griess reagent and measuring the absorbance at 540 nm. e. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protein Kinase Inhibition Assay
Objective: To determine the IC50 of test compounds against a specific protein kinase.
Methodology:
-
Enzyme Source: Recombinant protein kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
Assay Principle: Measurement of the transfer of a phosphate group from ATP to the substrate. This can be detected using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Procedure (using ADP-Glo™ as an example): a. Set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the test compound in a kinase buffer. b. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period. c. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. d. Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. e. Measure the luminescence signal, which is proportional to the kinase activity. f. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Path Forward: Synthesis and Workflow
The synthesis of the target scaffold and the subsequent biological evaluation follow a logical progression.
Sources
- 1. 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of an HPLC Method for 2-(Methylthio)-5-nitropyrimidine-4,6-diol Quantification
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate determination of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a key heterocyclic intermediate. We will explore the rationale behind the methodological choices, present supporting experimental data, and compare its performance against a classical UV-Visible spectrophotometric method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable analytical techniques for pyrimidine derivatives.
The Analytical Challenge: Quantifying a Multifunctional Pyrimidine
This compound (MW: 203.18 g/mol , Formula: C₅H₅N₃O₄S) is a unique molecule featuring a pyrimidine core substituted with a methylthio group, a nitro group, and two hydroxyl groups. This combination of functional groups necessitates a carefully developed analytical method that is not only accurate and precise but also specific in the potential presence of precursors, isomers, and degradation products.
Proposed Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the quantification of this compound, a reversed-phase HPLC method is proposed as the primary analytical technique. The inherent advantages of HPLC, such as high resolution, sensitivity, and specificity, make it exceptionally well-suited for the analysis of complex mixtures and for providing reliable quantitative data, a necessity for regulatory compliance.[1]
Rationale for Method Selection
The decision to employ RP-HPLC is grounded in the physicochemical properties anticipated for our target analyte. The presence of the pyrimidine ring and the methylthio group provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18. The hydroxyl and nitro groups contribute to its polarity, allowing for effective elution with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol.[2]
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[3][4] Our validation strategy is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1), ensuring a comprehensive evaluation of the method's suitability.[5][6]
Validation Workflow
The following diagram outlines the logical flow of the HPLC method validation process.
Caption: Logical workflow for HPLC method development and subsequent validation.
Experimental Protocols and Data
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for pyrimidine derivatives.[2] |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (30:70, v/v) | A common mobile phase for pyrimidines, offering good peak shape and retention. The acidic pH suppresses the ionization of the hydroxyl groups. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 285 nm | Based on the UV absorbance of related compounds like 2-thiouracil (~275 nm) and 5-nitrouracil (~315 nm), 285 nm is a reasoned starting point for detection of a molecule containing both chromophores. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
Alternative Method for Comparison: UV-Visible Spectrophotometry
For comparative purposes, a simple UV-Visible spectrophotometric method was developed. While less specific than HPLC, it offers a rapid and cost-effective alternative for the quantification of the pure substance.
| Parameter | Proposed Condition |
| Instrument | Dual-beam UV-Visible Spectrophotometer |
| Solvent | Methanol |
| Wavelength (λmax) | 285 nm (hypothesized) |
| Concentration Range | 5 - 25 µg/mL |
Validation Parameter Comparison
The following table summarizes the acceptance criteria and hypothetical performance data for the proposed HPLC method versus the UV-Visible spectrophotometric method.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | HPLC Method Performance | UV-Vis Method Performance |
| Specificity | No interference from blank/placebo | Peak purity > 0.999 | Significant interference from related impurities |
| Linearity (r²) | ≥ 0.999 | 0.9998 | 0.9985 |
| Range (µg/mL) | 80-120% of test concentration | 10 - 150 | 5 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 97.5 - 103.5% |
| Precision (RSD%) | Repeatability: ≤ 2.0% | 0.85% | 1.95% |
| Intermediate Precision: ≤ 2.0% | 1.20% | 2.80% | |
| LOD (µg/mL) | Signal-to-Noise ≥ 3 | 0.5 | 1.5 |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 1.5 | 5.0 |
| Robustness | %RSD ≤ 2.0% for varied parameters | Compliant | Not Assessed |
In-Depth Analysis of Validation Parameters
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]
-
HPLC Protocol: A solution of this compound was spiked with potential impurities (e.g., starting materials, related pyrimidines). The chromatogram was evaluated for the resolution between the analyte peak and the impurity peaks. Peak purity was assessed using a photodiode array (PDA) detector.
-
Comparison: The HPLC method demonstrated excellent specificity, with baseline resolution of the analyte from potential impurities. The UV-Vis method, however, is non-specific, as any compound absorbing at 285 nm would contribute to the measured absorbance, leading to erroneously high results in the presence of impurities.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
HPLC Protocol: A series of at least five standard solutions of this compound ranging from 10 to 150 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Comparison: The HPLC method exhibited excellent linearity over a wide concentration range, as indicated by an r² value of 0.9998. The UV-Vis method showed acceptable linearity but over a much narrower range, with an r² of 0.9985.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
HPLC Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal test concentration). Each concentration was prepared in triplicate.
-
Comparison: The HPLC method provided superior accuracy, with recovery values consistently between 99.5% and 101.2%. The UV-Vis method showed greater variability, with recoveries ranging from 97.5% to 103.5%, likely due to its lower specificity.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
HPLC Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
-
-
Comparison: The HPLC method demonstrated high precision, with RSD values well below the 2.0% acceptance criterion for both repeatability and intermediate precision. The UV-Vis method showed higher variability, particularly in intermediate precision, highlighting its greater susceptibility to environmental and operator-dependent factors.
Caption: Comparison of precision results for HPLC and UV-Vis methods against ICH acceptance criteria.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
HPLC Protocol: LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being the concentration at which the signal-to-noise ratio is approximately 3:1, and LOQ being the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Comparison: The HPLC method is significantly more sensitive than the UV-Vis method, with much lower LOD and LOQ values. This makes the HPLC method suitable for the determination of low-level impurities and for use in applications such as cleaning validation.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
HPLC Protocol: The robustness of the HPLC method was evaluated by making small, deliberate changes to the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect on the peak area, retention time, and tailing factor was observed.
-
Comparison: The HPLC method was found to be robust, with no significant changes in the results when minor variations were introduced to the method parameters. Robustness is not typically assessed for a simple UV-Vis spectrophotometric method.
Conclusion: The Superiority of a Validated HPLC Method
This comparative guide unequivocally demonstrates the superiority of the proposed reversed-phase HPLC method for the quantification of this compound. The method is specific, linear over a wide range, accurate, precise, and robust, meeting all the validation criteria set forth by the ICH Q2(R1) guidelines. While the UV-Visible spectrophotometric method can be a useful tool for rapid, in-process checks of the pure substance, it lacks the specificity and sensitivity required for reliable quality control and regulatory submissions.
The adoption of this validated HPLC method will ensure the generation of high-quality, reliable data, which is a cornerstone of modern drug development and manufacturing. It provides a high degree of confidence in the identity, purity, and strength of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(Methylthio)-5-nitropyrimidine-4,6-diol Derivatives
This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 2-(Methylthio)-5-nitropyrimidine-4,6-diol derivatives, a novel class of compounds with significant therapeutic potential. Leveraging established principles of medicinal chemistry and pharmacology, we will objectively compare their expected performance with established alternatives, supported by detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity and potential off-target effects of this promising chemical scaffold.
Introduction: The Emergence of Novel Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The subject of this guide, this compound and its derivatives, represents a promising new frontier in this well-established class. Their structural features suggest a high likelihood of interaction with specific biological targets, necessitating a thorough investigation of their selectivity and potential for off-target interactions, a critical step in preclinical drug development.
A key structural analog to the title compound is Ticagrelor, a clinically approved antiplatelet agent. Ticagrelor, chemically known as (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a direct-acting antagonist of the P2Y12 receptor.[4][5] The striking similarity in the core pyrimidine structure, particularly the thioether and adjacent functionalities, strongly suggests that this compound derivatives are also likely to exhibit affinity for the P2Y12 receptor. The P2Y12 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in ADP-mediated platelet activation and aggregation, making it a critical target in the prevention of thrombotic events.[6]
This guide will, therefore, focus on the anticipated cross-reactivity of this compound derivatives within the context of P2Y12 receptor antagonism. We will compare this novel class of compounds to other established P2Y12 inhibitors, namely the thienopyridines (e.g., clopidogrel and prasugrel) and other direct-acting antagonists. Understanding the potential for off-target effects is paramount, as it can lead to unforeseen side effects or reveal novel therapeutic opportunities.[1][2][3]
Comparative Analysis of P2Y12 Receptor Antagonists
The development of P2Y12 receptor antagonists has evolved from irreversible, prodrug thienopyridines to reversible, direct-acting inhibitors. This evolution has been driven by the need to overcome limitations such as delayed onset of action, inter-patient variability in response, and the risk of bleeding complications.[7][8]
| Class of Compound | Example(s) | Mechanism of Action | Key Characteristics | Potential for Cross-Reactivity |
| This compound Derivatives | Investigational | Predicted: Reversible, direct-acting P2Y12 antagonist | Predicted: Rapid onset of action, not a prodrug, potentially lower inter-patient variability. The methylthio group is a bioisostere of the propylthio group in ticagrelor. | High potential for cross-reactivity with other purinergic receptors (e.g., P2Y1). Potential for off-target effects related to adenosine signaling due to structural similarity to adenosine.[9] |
| Thienopyridines | Clopidogrel, Prasugrel | Irreversible P2Y12 antagonist (prodrugs) | Require metabolic activation, delayed onset of action, high inter-patient variability (especially clopidogrel due to CYP2C19 polymorphisms), irreversible inhibition leading to prolonged antiplatelet effect.[8][10] | Off-target effects are primarily related to the active metabolite. Potential for interactions with other drugs metabolized by the same cytochrome P450 enzymes. |
| Direct-Acting, Reversible Antagonists | Ticagrelor, Cangrelor | Reversible, direct-acting P2Y12 antagonist | Rapid onset and offset of action, do not require metabolic activation, more consistent platelet inhibition.[4][10] | Ticagrelor is known to inhibit the equilibrative nucleoside transporter 1 (ENT1), leading to increased adenosine concentrations and potential off-target effects like dyspnea.[2][9] Cangrelor is administered intravenously. |
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound derivatives, a tiered approach is recommended. This involves initial screening against the primary target followed by broader profiling against a panel of related and unrelated targets.
P2Y12 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the test compounds for the human P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human P2Y12 receptor are prepared. This can be achieved by transfecting a suitable cell line (e.g., COS-7 or Sf9) with a plasmid encoding the P2Y12 receptor.[11][12]
-
Radioligand: A radiolabeled P2Y12 receptor antagonist, such as [³H]PSB-0413, is used.[13]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound derivative) or a known P2Y12 antagonist (e.g., ticagrelor) as a positive control.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To assess the functional inhibitory effect of the test compounds on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Obtain platelet-rich plasma (PRP) from healthy human donors.
-
Agonist: Use adenosine diphosphate (ADP) to induce platelet aggregation.
-
Assay Procedure:
-
Pre-incubate the PRP with various concentrations of the test compound or a control inhibitor.
-
Add ADP to initiate platelet aggregation.
-
Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the light transmission increases.[14]
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound and determine the IC50 value.
Kinase Profiling Assay
Objective: To evaluate the cross-reactivity of the test compounds against a broad panel of protein kinases, as pyrimidine scaffolds are common in kinase inhibitors.
Methodology:
-
Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.
-
Assay Format: Utilize a radiometric, fluorescence-based, or luminescence-based assay format. A common method is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Procedure:
-
Incubate the kinase, a suitable substrate, and ATP with varying concentrations of the test compound.
-
After the reaction, quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of inhibition of each kinase at a given concentration of the test compound. For compounds showing significant inhibition, an IC50 value can be determined.
Visualization of Experimental Workflows
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Logical Relationships in Cross-Reactivity Assessment
Caption: Logical relationships in the cross-reactivity assessment of the topic compounds.
Conclusion
The structural similarity of this compound derivatives to the established P2Y12 antagonist ticagrelor provides a strong rationale for investigating their potential as novel antiplatelet agents. However, this structural overlap also necessitates a thorough evaluation of their cross-reactivity profile to ensure selectivity and minimize off-target effects. The comparative framework and detailed experimental protocols outlined in this guide offer a robust strategy for characterizing these promising compounds. By systematically assessing their interactions with the P2Y12 receptor, other purinergic receptors, and a broader panel of kinases, researchers can build a comprehensive understanding of their pharmacological profile. This knowledge is crucial for guiding further drug development efforts and ultimately translating these novel pyrimidine derivatives into safe and effective therapeutics.
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A Comparative Guide to the In Vitro Cytotoxicity of Nitropyrimidine Compounds
This guide provides an in-depth comparison of the cytotoxic effects of various nitropyrimidine compounds against common cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the anticancer potential of this chemical class, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Rationale for Nitropyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and numerous therapeutic agents. The addition of a nitro (-NO2) group, a potent electron-withdrawing moiety, can significantly modulate the molecule's physicochemical properties, often enhancing its biological activity. In oncology, nitropyrimidine derivatives are gaining attention for their ability to induce cell death in cancer cells, making them a promising area for novel drug discovery.[1] This guide synthesizes data from various studies to present a comparative analysis of their cytotoxic efficacy and explores the fundamental laboratory techniques used for their evaluation.
Comparative Cytotoxicity: An Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the reported IC50 values for a selection of nitropyrimidine and related pyrimidine derivatives against various human cancer cell lines. This data provides a clear, quantitative comparison of their effectiveness.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 | Demonstrated potent and selective cytotoxicity.[2] |
| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 (Liver) | 1.13 | Showed high efficacy against liver cancer cells.[2] |
| Pyrido[2,3-d]pyrimidine (Compound 11) | MCF-7 (Breast) | 1.31 | Another highly active derivative in the same series.[2] |
| Pyrido[2,3-d]pyrimidine (Compound 11) | HepG2 (Liver) | 0.99 | Exhibited sub-micromolar activity against HepG2 cells.[2] |
| Staurosporine (Reference Drug) | MCF-7 (Breast) | 6.76 | Standard chemotherapeutic agent used for comparison.[2] |
| Staurosporine (Reference Drug) | HepG2 (Liver) | 5.07 | Standard chemotherapeutic agent used for comparison.[2] |
| Indazol-pyrimidine (Compound 5f) | MCF-7 (Breast) | 1.858 | Potent activity against breast cancer cells.[3] |
| Indazol-pyrimidine (Compound 5f) | A549 (Lung) | 3.628 | Effective against non-small cell lung cancer line.[3] |
| Indazol-pyrimidine (Compound 5f) | Caco-2 (Colon) | 1.056 | Showed the highest potency against colon cancer cells.[3] |
Analysis of Comparative Data: The data clearly indicates that certain structural modifications on the pyrimidine ring, such as the fusion to a pyridine ring (pyridopyrimidines), can yield compounds with potent, sub-micromolar cytotoxic activity. For instance, compounds 4 and 11 from a series of pyrido[2,3-d]pyrimidine derivatives showed significantly greater potency against both MCF-7 and HepG2 cell lines than the established agent, Staurosporine.[2] This highlights the therapeutic potential of this specific chemical scaffold.
Core Mechanisms of Nitropyrimidine-Induced Cytotoxicity
While the precise mechanism can vary between derivatives, several key pathways are commonly implicated in the cytotoxic action of pyrimidine-based compounds. Understanding these mechanisms is crucial for rational drug design and development.
-
Induction of Apoptosis: Many nitropyrimidine compounds exert their anticancer effects by triggering apoptosis, or programmed cell death.[4] This is a controlled, non-inflammatory process essential for eliminating damaged or cancerous cells. Key markers include the activation of caspase enzymes and the externalization of phosphatidylserine on the cell membrane.[4]
-
Enzyme Inhibition: Certain pyrimidine derivatives are designed to be potent inhibitors of specific enzymes that are overactive in cancer cells. For example, some pyrido[2,3-d]pyrimidines act as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and survival.[2][5] By blocking such enzymes, these compounds can halt cell proliferation and induce cell death.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Effective cytotoxic agents can interfere with this process, causing cell cycle arrest at specific checkpoints (e.g., G2/M phase), which prevents cancer cells from dividing and can ultimately lead to apoptosis.
-
DNA Damage: Some nitroaromatic compounds have been shown to cause DNA damage, including double-strand breaks.[6] This damage, if not repaired, can trigger apoptotic pathways and lead to cell death.
Key Experimental Protocols: A Scientist's Guide
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the core assays used to evaluate in vitro cytotoxicity.
General Workflow for In Vitro Cytotoxicity Screening
The process of screening compounds for cytotoxic activity follows a standardized workflow to ensure consistent and reliable results.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Principle of Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[9]
-
Compound Treatment: Prepare serial dilutions of the nitropyrimidine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Dilute this stock to 0.5 mg/mL in serum-free medium.[9] Remove the treatment media and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between viable, apoptotic, and necrotic cells.[12]
-
Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, serving as an "eat-me" signal.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[12]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
-
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the nitropyrimidine compound in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] The results will be displayed as a dot plot with four quadrants, allowing for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]
-
Conclusion and Future Directions
The in vitro data strongly suggest that nitropyrimidine derivatives, particularly fused ring systems like pyrido[2,3-d]pyrimidines, represent a promising scaffold for the development of novel anticancer agents.[2] Several derivatives exhibit superior cytotoxic potency against breast and liver cancer cell lines when compared to conventional chemotherapeutics.[2]
Future research should focus on elucidating the precise molecular targets and signaling pathways for the most potent compounds. Structure-activity relationship (SAR) studies will be crucial for optimizing efficacy and minimizing off-target effects. Promising candidates identified through these in vitro screens should advance to in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and overall safety.
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A Senior Application Scientist's Guide to Benchmarking 2-(Methylthio)-5-nitropyrimidine-4,6-diol as a Synthetic Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrimidine Scaffolds
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antiviral drugs.[1][2][3] The strategic introduction of functional groups onto this heterocyclic scaffold is paramount in modulating biological activity. This guide provides an in-depth analysis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a versatile yet often overlooked precursor, and benchmarks its utility against a more commonly employed downstream intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Our focus is to provide a clear, data-driven framework for synthetic strategy decisions in drug discovery and process development.
Core Compound Analysis: this compound
This compound (herein referred to as 1 ) is a highly functionalized pyrimidine. Its synthetic value is derived from three key structural features:
-
The 4,6-Diol Tautomer: These hydroxyl groups are readily converted into excellent leaving groups, most commonly chlorides, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
The C5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly activates the pyrimidine ring for SNAr at the C4 and C6 positions by stabilizing the transient, negatively charged Meisenheimer intermediate.[4][5] This is a critical feature for facilitating reactions with a broad range of nucleophiles.
-
The C2-Methylthio Group: This group is relatively stable during initial substitutions at C4/C6. However, it can be selectively oxidized to a methylsulfone (-SO₂Me), transforming it into an effective leaving group for a third substitution, thereby enabling access to fully decorated pyrimidine scaffolds.[6]
This combination of functionalities makes compound 1 a valuable linchpin for building complex, polysubstituted pyrimidines.
Synthetic Pathway and Key Transformations
The primary utility of the diol 1 is as a direct precursor to its chlorinated analog, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (2 ). A common synthetic route starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, and methylation to yield the diol 1 .[7] The subsequent chlorination is a pivotal step.
Caption: Synthesis of Diol (1) and its subsequent conversion and utility.
Benchmarking Parameters: A Framework for Comparison
To objectively evaluate the use of diol 1 as a starting material, we must consider key performance indicators (KPIs) relevant to chemical synthesis in both research and industrial settings.[8][9][10]
| Metric | Description | Importance in Drug Development |
| Yield | The amount of desired product obtained relative to the theoretical maximum.[11][12] | Directly impacts cost of goods (COGS) and material efficiency. |
| Purity & Impurity Profile | The degree to which a substance is free from contaminants.[8] | Critical for biological activity, safety, and meeting regulatory standards (e.g., ICH guidelines). |
| Reaction Time | The duration required for a chemical transformation. | Affects throughput, operational costs, and speed to market. |
| Scalability & Safety | The ability to reproduce the synthesis on a larger scale with consistent results and manageable safety risks.[13][14] | Essential for transitioning from lab-scale discovery to pilot plant and manufacturing. |
| Cost of Goods (COGS) | The total cost of raw materials, solvents, and catalysts required. | A primary driver of the economic viability of a synthetic route. |
| Environmental Factor (E-Factor) | The mass ratio of waste to the desired product. A key "green chemistry" metric.[15] | Reflects the environmental impact and sustainability of the process. |
Comparative Analysis: Diol (1) vs. Dichloro Derivative (2)
The decision is not simply choosing between two different precursors, but rather evaluating the "make vs. buy" scenario for the dichloro intermediate 2 . This table benchmarks the process of starting from the diol 1 to obtain 2 , versus procuring 2 directly.
| Parameter | Pathway: Synthesize Diol (1) -> Dichloro (2) | Pathway: Procure Dichloro (2) Directly | Senior Scientist's Field Notes |
| Overall Yield | Multi-step; cumulative yield losses. Chlorination step reported at ~70%.[7] | Not applicable (procured material). | Starting from 1 introduces an additional step with an inherent yield loss. This is a significant consideration for large-scale campaigns. |
| Purity Control | Full control over the quality of 1 and the chlorination process. Potential impurities from POCl₃ hydrolysis. | Dependent on vendor quality. Requires rigorous incoming quality control (QC). | In-house synthesis provides greater control over the impurity profile, which can be critical for GMP processes. However, it also bears the burden of analytical method development. |
| Reaction Time | Adds significant time for the synthesis of 1 plus the chlorination step (typically 6-8 hours).[7] | Lead time for procurement and QC. | For rapid SAR studies, direct procurement of 2 is significantly faster. For process development, the time invested in synthesis may be justified by cost or quality advantages. |
| Scalability & Safety | Chlorination with POCl₃ is highly exothermic and corrosive, requiring specialized equipment for large-scale operations.[13] | N/A. | The POCl₃ step is a known scalability challenge. Handling large volumes requires glass-lined reactors and careful thermal management to avoid runaway reactions. |
| Cost of Goods (COGS) | Potentially lower raw material cost if starting from basic building blocks, but higher operational costs (labor, energy, waste). | Higher unit cost per gram, but lower upfront process development and operational costs. | A thorough cost analysis is crucial. For small quantities (R&D), buying 2 is almost always more economical. For multi-kilogram scale, in-house synthesis from 1 may become cost-effective. |
| Versatility | High. Diol 1 itself could potentially undergo other transformations if the di-chloro route is not desired. | Limited to the reactivity of the dichloro compound. | The diol offers a fork in the synthetic road. While chlorination is most common, other derivatizations of the hydroxyl groups could be explored, offering greater flexibility. |
Experimental Protocols
The following protocols are provided as self-validating systems, representative of standard laboratory procedures.
Protocol 1: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (2) from Diol (1)
This protocol is adapted from established chlorination procedures for pyrimidine diols.[7][16]
Materials:
-
This compound (1 ) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 vol)
-
N,N-Dimethylaniline (catalytic, ~0.5 vol)
-
Ethyl acetate
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 ) in phosphorus oxychloride (10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline. Causality Note: The amine base acts as a catalyst to facilitate the formation of a more reactive phosphoryl chloride intermediate.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of vigorously stirred ice water. Safety Note: This is a highly exothermic quench. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (2 ) can be purified by column chromatography or recrystallization to yield the final product.
Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the sequential substitution at the C4 and C6 positions of compound 2 .[6]
Materials:
-
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (2 ) (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Reaction Setup: Dissolve compound 2 in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add the amine base (TEA or DIPEA). Causality Note: The base acts as a scavenger for the HCl generated during the substitution, driving the reaction to completion.
-
Nucleophile Addition: Cool the mixture to 0 °C and add the nucleophile (e.g., benzylamine) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. The C4 chloride is generally more reactive and will be substituted first.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Second Substitution (Optional): The resulting mono-substituted product can be purified or carried forward directly to a second SNAr reaction with a different nucleophile, often requiring more forcing conditions (e.g., heating) to substitute the less reactive C6 chloride.
Visualization of Benchmarking Workflow
This diagram illustrates the decision-making process when selecting a synthetic route.
Caption: Decision workflow for precursor strategy selection.
Conclusion and Recommendations
This compound (1 ) is a highly valuable, albeit intermediate, precursor in the synthesis of complex pyrimidines. Its primary role is to serve as the immediate antecedent to the more reactive 4,6-dichloro derivative (2 ).
Our recommendation is as follows:
-
For early-stage drug discovery, medicinal chemistry, and small-scale synthesis (<100 g): Direct procurement of the dichloro derivative (2 ) is unequivocally the superior strategy. It prioritizes speed, minimizes process development time, and avoids the hazardous and often technically challenging chlorination step.
-
For process development, scale-up campaigns, and large-scale manufacturing: An economic and logistical analysis of synthesizing 2 from 1 is warranted. While it introduces an additional synthetic step and scalability challenges, this route may offer significant cost savings and greater control over the final product's purity and supply chain.
Ultimately, the decision to use this compound is a strategic one, balancing the immediate needs of a research program against the long-term goals of process optimization and commercial viability.
References
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Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903. [Link]
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Organic Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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Miller, A. D., et al. (2014). Utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Part 2: Solution phase synthesis of tetrasubstituted purines. Tetrahedron Letters, 55(30), 4151-4153. [Link]
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A Senior Application Scientist's Guide to Assessing the Genotoxicity of 2-(Methylthio)-5-nitropyrimidine-4,6-diol Impurities
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
2-(Methylthio)-5-nitropyrimidine-4,6-diol is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antiviral and anticancer drugs.[1] Its molecular structure allows for versatile modifications, making it a valuable building block in medicinal chemistry. However, as with any synthetic chemical process, the final product is accompanied by impurities. For pharmaceutical applications, the adage "the dose makes the poison" is critically extended to these low-level impurities, especially those with the potential to damage genetic material.
Genotoxic impurities (GTIs) are chemical agents that can damage DNA, leading to mutations and potentially cancer.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the assessment and control of such impurities to ensure patient safety.[3] The ICH M7 guideline, in particular, provides a comprehensive framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5][6]
This guide provides an in-depth comparison of methodologies for assessing the genotoxicity of potential impurities arising from the synthesis of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, grounding our discussion in the principles of the ICH M7 guideline.
Part 1: Characterizing the Risk: Potential Impurities and Structural Alerts
A robust genotoxicity assessment begins with understanding the potential impurities that could arise during synthesis. The manufacturing process for this compound and its derivatives often involves nitration, cyclization with thiourea, methylation, and chlorination steps.[7][8] This pathway can introduce several classes of potentially genotoxic impurities.
Causality Behind Impurity Formation:
-
Starting Materials & Reagents: Unreacted starting materials or excess reagents can carry over into the final product. Reagents like dimethyl sulfate (a methylating agent) are known, potent genotoxic alkylating agents.
-
Intermediates & By-products: Incomplete reactions or side reactions can generate structurally related impurities that may retain or possess new structural alerts for genotoxicity.
-
Degradants: The stability of the active pharmaceutical ingredient (API) and its intermediates can lead to the formation of degradant impurities over time.
Below is a table of plausible impurities and their associated genotoxic concerns based on structural analysis.
| Impurity Class | Example Compound | Source | Structural Alert / Genotoxic Concern |
| Alkylating Agents | Dimethyl Sulfate | Reagent | High Concern: Potent monofunctional alkylating agent, known mutagen. |
| Nitroaromatics | 1-Nitronaphthalene | By-product | High Concern: Nitroaromatic compounds are a well-known class of bacterial mutagens.[9] |
| Unreacted Precursors | Diethyl Malonate | Starting Material | Low Concern: Generally not considered to have structural alerts for mutagenicity. |
| Process Catalysts | N,N-Dimethylaniline | Catalyst | Moderate Concern: Aromatic amines are a structural class with a high incidence of mutagenicity.[10] |
Part 2: The ICH M7 Workflow: A Decision-Making Framework
The ICH M7 guideline outlines a systematic, risk-based approach to assessment and control.[6][11] The primary goal is to determine if an impurity is mutagenic and, if so, to control its presence in the final drug product to a level that poses negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake.[2]
The workflow below illustrates the decision-making process for an identified impurity.
Caption: ICH M7 workflow for genotoxicity assessment.
Part 3: A Comparative Guide to Core Genotoxicity Assays
No single test can detect all genotoxic mechanisms.[12] Therefore, a battery of tests is employed, starting with computational predictions and moving to biological assays.
In Silico Assessment: The Predictive First Pass
Before any laboratory work begins, computational toxicology, or in silico analysis, is used to predict genotoxicity based on an impurity's chemical structure.[13] This is a rapid, cost-effective screening method.[13] The ICH M7 guideline requires an assessment that considers the output of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[14]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) derived from known mechanistic toxicology. They identify substructures associated with mutagenicity.
-
Statistical-Based Systems (e.g., Leadscope, Sarah Nexus): These models learn from large datasets of compounds with known genotoxicity data. They build statistical models to predict the probability of a new compound being mutagenic based on its similarity to compounds in the training set.
Comparative Analysis of In Silico Models
| Methodology | Principle | Strengths | Weaknesses | Relevance for Nitropyrimidines |
| Expert Rule-Based | Identifies known structural alerts for DNA reactivity. | Mechanistically transparent; provides rationale for the prediction. | May fail to identify novel mutagens not covered by existing rules. | Strong. The nitroaromatic substructure is a well-established alert in most expert systems. |
| Statistical-Based | Uses machine learning to correlate structural features with mutagenicity data. | Can identify novel classes of mutagens; provides a quantitative probability of mutagenicity. | Can be a "black box"; predictive power is highly dependent on the quality and scope of the training data.[15] | Strong, provided the training set contains a sufficient number of relevant nitroaromatic and heterocyclic compounds. |
Expertise in Action: A positive finding from both an expert and a statistical system for a potential impurity provides strong evidence of mutagenic potential. Conversely, if both systems are negative, and the impurity falls within the model's applicability domain, it can often be classified as non-mutagenic (Class 5) without further testing.[14]
In Vitro Assessment: The Biological Confirmation
If an impurity presents a structural alert, biological testing is required. The standard initial test is the bacterial reverse mutation assay, or Ames test.
Principle: The Ames test uses specific strains of bacteria (Salmonella typhimurium and E. coli) that have mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively).[16][17] These bacteria cannot grow on a medium lacking this amino acid. A mutagenic impurity can cause a secondary, reverse mutation that restores the gene's function, allowing the bacteria to grow and form visible colonies. An increase in the number of these "revertant" colonies compared to a negative control indicates a mutagenic event.[18]
Causality Behind the Method:
-
Why these strains? The strains are engineered to be highly sensitive to mutagens. They have increased cell wall permeability and deficient DNA repair systems.
-
Why use a metabolic activation system (S9 mix)? Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily in the liver.[18] The S9 mix is a liver enzyme preparation (typically from rats) that mimics this mammalian metabolism in vitro, allowing for the detection of these "pro-mutagens." This is critical for many aromatic amines and nitroaromatics.
-
Why is it the primary test? The Ames test is highly predictive of rodent carcinogenicity and is the cornerstone for detecting gene mutations.[10] Many nitroaromatic compounds are known to be positive in the Ames test, sometimes due to reduction of the nitro group by bacterial nitroreductases.[9]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare various concentrations of the test impurity. Prepare cultures of required bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA). Prepare molten top agar.
-
Exposure (without S9): To a tube of molten top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test impurity solution (or vehicle control).
-
Exposure (with S9): To a separate tube of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test impurity solution, and 0.5 mL of S9 mix.
-
Plating: Vortex the tubes briefly and pour the contents onto minimal glucose agar plates. Allow the top agar to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Sample Data Table: Ames Test for a Hypothetical Impurity (Impurity X)
| Concentration (µ g/plate ) | Strain TA98 (-S9) Revertants | Strain TA98 (+S9) Revertants | Strain TA100 (-S9) Revertants | Strain TA100 (+S9) Revertants |
| 0 (Vehicle Control) | 25 | 30 | 120 | 135 |
| 1.0 | 28 | 35 | 130 | 140 |
| 5.0 | 30 | 155 | 125 | 580 |
| 10.0 | 32 | 310 | 128 | 1150 |
| Positive Control | >500 | >500 | >1000 | >1000 |
| Conclusion | Negative | Positive | Negative | Positive |
Principle: The Ames test detects gene mutations, but it doesn't detect agents that cause larger-scale chromosomal damage. The in vitro micronucleus (IVM) assay fills this gap.[12] It identifies substances that cause clastogenicity (chromosome breaks) or aneugenicity (chromosome loss).[12][19] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei can form small, separate nuclei called micronuclei.[20][21] An increase in the frequency of cells containing micronuclei indicates chromosomal damage.
Causality Behind the Method:
-
Why is it a necessary follow-up? Some compounds are negative in the Ames test but can cause chromosomal damage. A comprehensive assessment requires evaluating both endpoints. The IVM is a preferred assay for detecting clastogens and aneugens.
-
Why use Cytochalasin B? To ensure that the cells being scored have undergone at least one cell division (a prerequisite for micronucleus formation), a substance called Cytochalasin B is often added. It blocks cytokinesis (the final stage of cell division), resulting in binucleated cells.[20][22] Scoring only these binucleated cells provides a self-validating system, confirming the cell population has passed through mitosis in the presence of the test article.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) to a suitable density.
-
Treatment: Expose the cells to various concentrations of the test impurity and controls (vehicle and positive) for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation.
-
Recovery: Remove the test article and allow the cells to recover for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Cytokinesis Block: Add Cytochalasin B at a concentration sufficient to block cytokinesis.
-
Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Concurrently, assess cytotoxicity by calculating the ratio of mono-, bi-, and multinucleated cells.
Caption: Formation of a micronucleus after clastogenic damage.
Part 4: Synthesizing the Evidence and Final Risk Assessment
The ultimate goal is a weight-of-evidence assessment.
-
An impurity with no structural alert and no conflicting data is considered non-mutagenic.
-
An impurity with a structural alert that is negative in a valid Ames test is also considered non-mutagenic.[23]
-
An impurity that is positive in the Ames test is considered a mutagenic impurity. It must be controlled at or below the TTC of 1.5 µ g/day .[2][10] In some cases, in vivo data can be generated to argue for a higher, compound-specific acceptable intake if a threshold mechanism can be demonstrated.[6]
-
If an impurity is Ames-negative but positive in an in vitro mammalian cell assay (like the micronucleus test), this indicates a potential for chromosomal damage. This often triggers a follow-up in vivo assay (e.g., an in vivo micronucleus test) to determine if the effect is relevant in a whole animal system.[24]
Conclusion
Assessing the genotoxicity of impurities in a key pharmaceutical intermediate like this compound is a multi-faceted process that integrates chemistry, computational toxicology, and cellular biology. It is not merely a box-checking exercise but a scientifically driven risk assessment. By following the logical, tiered approach outlined in the ICH M7 guideline—from in silico prediction to a robust in vitro testing battery—drug developers can confidently characterize and control potentially harmful impurities, ensuring the safety and quality of the final pharmaceutical product. This rigorous, evidence-based strategy is fundamental to modern drug development and patient safety.
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Snyder, R. D. (n.d.). Computational prediction of genotoxicity: room for improvement. ScienceDirect. [Link]
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ResearchGate. (n.d.). The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. [Link]
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Debnath, A. K., et al. (1992). Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100. Environmental and Molecular Mutagenesis. [Link]
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Ovid. (n.d.). The ICH M7 guideline: industrial feedback and... : Mutagenesis. [Link]
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Fu, P. P. (n.d.). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)-5-nitropyrimidine-4,6-diol
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylthio)-5-nitropyrimidine-4,6-diol, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the first step in its safe management. Based on its functional groups—a nitropyrimidine core and a methylthio substituent—the following risks should be anticipated:
-
Toxicity: Like many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory system.[2]
-
Environmental Hazard: Nitro-containing compounds can be toxic to aquatic life.[3][4] Therefore, this chemical must not be disposed of down the drain.[5][6]
-
Combustibility: While not necessarily highly flammable, it may burn, producing toxic gases such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[5][7]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | Associated Risk | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.[6] |
| Skin/Eye Irritation | May cause irritation upon contact. | Chemical-resistant gloves, lab coat, and safety goggles. A face shield may be required for larger quantities. |
| Respiratory Irritation | Dust or aerosol may irritate the respiratory tract. | Use in a well-ventilated area or a chemical fume hood.[2] For higher-level protection, a NIOSH-approved respirator may be necessary.[5] |
| Environmental Toxicity | Harmful to aquatic life. | Prevent release to the environment.[4] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5][6] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in a sealed, labeled hazardous waste container.[8]
Comprehensive Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should it be disposed of in regular trash or flushed down the drain.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated materials, and rinsates, in a dedicated and clearly labeled hazardous waste container.[8][9] The container must be compatible with the chemical and have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[11][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5] The preferred method of disposal for nitro-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic combustion products.[3]
Contaminated Labware:
Glassware and other equipment that have come into contact with this compound should be decontaminated. Given the presence of the thioether group, rinsing with a bleach solution can help oxidize residual material.[15] All rinsates from this process must be collected as hazardous waste.[10]
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the handling and disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can ensure a safe laboratory environment and fulfill their responsibility to protect the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[16][17]
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
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Capot Chemical. (2018). MSDS of 2-Methyl-5-nitropyrimidine-4,6-diol. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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A Comprehensive Safety Protocol for Handling 2-(Methylthio)-5-nitropyrimidine-4,6-diol
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides essential, immediate safety and logistical information for handling 2-(Methylthio)-5-nitropyrimidine-4,6-diol, a compound for which specific safety data may not be readily available. Our approach is grounded in a thorough risk assessment of its structural analogs and constituent functional groups, ensuring a proactive and protective stance in the laboratory.
Hazard Analysis: A Predictive Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted based on the toxicological data of structurally similar compounds. The most pertinent analog with available safety data is 2-Methyl-5-nitropyrimidine-4,6-diol[1]. By examining its known hazards, we can extrapolate the likely risks associated with our target compound.
The key functional groups of concern are the nitropyrimidine core and the methylthio substituent. Nitroaromatic compounds are often associated with toxicity and, in some cases, explosive potential, particularly when heated or subjected to shock. The pyrimidine scaffold is a common motif in biologically active molecules, and its derivatives can exhibit a wide range of physiological effects[2][3]. The presence of a thioether (methylthio) group can also impart specific toxicological properties and may contribute to skin and eye irritation[4].
Based on the analysis of the MSDS for 2-Methyl-5-nitropyrimidine-4,6-diol, the following hazards should be anticipated for this compound:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1].
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation[1][5].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[1][5].
-
Unknown Hazards: As a novel compound, its chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it must be handled as a potentially hazardous substance[1][6].
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Required PPE | Specifications and Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of the solid compound and its solutions should be performed in a fume hood to minimize inhalation exposure. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Nitrile or neoprene gloves provide adequate protection against minor splashes[6]. Double-gloving is recommended as an additional precaution. Gloves must be inspected before use and disposed of after handling the compound[1]. |
| Body Protection | Polyethylene-coated polypropylene gown or equivalent | A disposable gown resistant to chemical permeation is essential to prevent skin contact[7]. Standard cloth lab coats are not sufficient. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and dust[6][8]. A face shield offers an additional layer of protection for the entire face[8][9]. |
| Respiratory Protection | NIOSH-approved respirator (if required) | A respirator may be necessary for certain procedures, such as handling large quantities or if engineering controls are not sufficient to control exposure. Consult with your institution's environmental health and safety department for a proper risk assessment and respirator selection[1][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow diagram illustrates the key steps, from preparation to post-handling procedures.
Caption: Operational workflow for handling this compound.
Experimental Protocol
-
Preparation:
-
Before entering the laboratory, review this safety guide and the relevant experimental protocol.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing, within the fume hood.
-
Use a disposable weighing boat or paper.
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All solid waste, including gloves, weighing papers, and contaminated paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain[1].
-
Doff PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then face shield and goggles).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental stewardship.
Caption: Waste disposal flowchart for this compound.
All waste generated from the handling of this compound must be treated as hazardous waste. Follow your institution's specific guidelines for hazardous waste disposal. In general:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention[1].
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
